Biotin sodium
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
56085-82-6 |
|---|---|
Molecular Formula |
C10H15N2NaO3S |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
sodium 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C10H16N2O3S.Na/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);/q;+1/p-1/t6-,7-,9-;/m0./s1 |
InChI Key |
BHSAIWYNTUBSFL-UFLZEWODSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The In Vitro Mechanism of Action of Biotin Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro mechanism of action of biotin (B1667282) sodium. Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that plays a critical role in various cellular processes. In vitro, its sodium salt, biotin sodium, readily dissolves in aqueous solutions, making the biotin anion available to interact with cellular machinery. The subsequent mechanisms primarily revolve around its transport into the cell, its function as a vital enzymatic cofactor, and its role in the regulation of gene expression.
Cellular Uptake via the Sodium-Dependent Multivitamin Transporter (SMVT)
The entry of biotin into cells is a regulated process primarily mediated by the Sodium-Dependent Multivitamin Transporter (SMVT), a product of the SLC5A6 gene.[1][2] This transport system is crucial for maintaining intracellular biotin homeostasis.
Mechanism of Transport: The uptake of biotin is an active transport process that is dependent on a sodium gradient.[1][3] The SMVT cotransports biotin and sodium ions into the cell. This process is saturable, indicating a finite number of transporters on the cell surface, and is temperature and pH-dependent.[4][5] The transport is described as an electroneutral or electrogenic process depending on the cell type and the stoichiometry of sodium to biotin transport, with ratios of 2:1 (Na+:biotin) being reported.[6] Cellular uptake of biotin can also be regulated by intracellular signaling pathways, including protein kinase C (PKC) and Ca2+/calmodulin-mediated pathways.[3][4]
Experimental Protocol: In Vitro Biotin Uptake Assay
A common method to characterize biotin uptake in vitro involves the use of radiolabeled biotin, such as [3H]biotin, in cultured cells.
-
Cell Culture: Plate cells of interest (e.g., Caco-2, HepG2, T47D) in appropriate culture vessels and grow to confluence.[4][7]
-
Preparation: Prior to the experiment, wash the cells with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer) to remove residual media.
-
Uptake Initiation: Incubate the cells with a solution containing a known concentration of [3H]biotin and unlabeled this compound at 37°C for a specified time course (e.g., 5, 10, 20 minutes). To determine the sodium dependency, a parallel set of experiments can be performed where sodium in the buffer is replaced with an impermeable cation like choline.[8]
-
Uptake Termination: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]biotin.
-
Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. The intracellular radioactivity is then quantified using a liquid scintillation counter.
-
Data Analysis: The rate of biotin uptake is calculated and can be used to determine kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax).[4]
Table 1: Kinetic Parameters of Biotin Uptake via SMVT in Various Cell Lines
| Cell Line | Description | Km (μM) | Vmax (pmol/mg protein/min) | Reference |
| T47D | Human Breast Cancer | 9.24 | 27.34 | [4] |
| MCF-12A | Normal Human Breast | 53.10 | Not Specified | [4] |
| HCEC | Human Corneal Epithelial | 296.2 | 77.2 | [5] |
| D407 | Human Retinal Pigment Epithelial | 863.8 | 308.3 | [5] |
| BMEC | Bovine Brain Microvessel Endothelial | 49.1 | Not Specified | [9] |
Diagram 1: SMVT-Mediated Biotin Uptake Workflow
References
- 1. Cell and Molecular Aspects of Human Intestinal Biotin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular uptake of biotin: mechanisms and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotin uptake by T47D breast cancer cells: functional and molecular evidence of sodium-dependent multivitamin transporter (SMVT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. The blood-brain barrier sodium-dependent multivitamin transporter: a molecular functional in vitro-in situ correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Biotin as a Coenzyme for Carboxylases: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotin (B1667282), also known as vitamin B7, is an indispensable coenzyme for a class of enzymes known as carboxylases. These enzymes play a pivotal role in a multitude of metabolic pathways, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. This technical guide provides a comprehensive overview of the crucial role of biotin in facilitating the catalytic activity of carboxylases. It delves into the molecular mechanisms of biotin-dependent carboxylation, the structural features of these enzymes, and their classification. Furthermore, this guide presents a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for assessing carboxylase activity, and visual representations of the key metabolic pathways in which these enzymes participate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of metabolic diseases and the development of therapeutic agents targeting these critical enzymatic pathways.
Introduction: The Centrality of Biotin in Carboxylation Reactions
Biotin is a water-soluble vitamin that functions as a covalently bound prosthetic group for all eukaryotic biotin-dependent carboxylases.[1] These enzymes catalyze the incorporation of a carboxyl group, typically from bicarbonate, into a substrate molecule. This process is fundamental to intermediary metabolism, ensuring the proper flow of metabolites through critical anabolic and catabolic pathways.[2][3] Deficiencies in biotin or the function of biotin-dependent carboxylases can lead to severe metabolic disorders, highlighting their physiological importance.[4]
The General Mechanism of Biotin-Dependent Carboxylation
Biotin-dependent carboxylases catalyze their reactions in a two-step process that occurs at two distinct active sites within the enzyme: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[5] A third essential component is the biotin carboxyl carrier protein (BCCP) domain, which contains a conserved lysine (B10760008) residue to which biotin is covalently attached.
The two-step reaction mechanism can be summarized as follows:
Step 1: Carboxylation of Biotin (at the BC domain) In this ATP-dependent step, bicarbonate is activated to form carboxyphosphate, which then transfers the carboxyl group to the N1' atom of the biotin ring. This reaction forms carboxybiotin, ADP, and inorganic phosphate.
ATP + HCO₃⁻ + Biotin-Enzyme ⇌ ADP + Pi + CO₂~Biotin-Enzyme
Step 2: Transfer of the Carboxyl Group (at the CT domain) The carboxybiotin, tethered to the flexible BCCP domain, translocates from the BC active site to the CT active site. Here, the activated carboxyl group is transferred from carboxybiotin to the specific acceptor substrate.
CO₂~Biotin-Enzyme + Substrate ⇌ Biotin-Enzyme + Substrate-COO⁻
This "swinging arm" model allows the biotin cofactor to shuttle the carboxyl group between the two spatially separated active sites.
Classification and Function of Mammalian Biotin-Dependent Carboxylases
In mammals, there are four major classes of biotin-dependent carboxylases, each with a distinct role in metabolism.
-
Acetyl-CoA Carboxylase (ACC): A key regulator of fatty acid metabolism, ACC catalyzes the formation of malonyl-CoA from acetyl-CoA. This is the committed step in fatty acid biosynthesis. There are two isoforms in mammals: ACC1, which is cytosolic and involved in de novo fatty acid synthesis, and ACC2, which is associated with the mitochondrial outer membrane and regulates fatty acid oxidation.
-
Propionyl-CoA Carboxylase (PCC): Located in the mitochondria, PCC catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA. This is an essential step in the catabolism of several odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.
-
Methylcrotonyl-CoA Carboxylase (MCC): This mitochondrial enzyme is involved in the catabolism of the essential amino acid leucine, catalyzing the carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.
-
Pyruvate (B1213749) Carboxylase (PC): A mitochondrial enzyme that plays a crucial anaplerotic role by replenishing tricarboxylic acid (TCA) cycle intermediates. It catalyzes the carboxylation of pyruvate to oxaloacetate, which is essential for gluconeogenesis and the biosynthesis of neurotransmitters.
Quantitative Data on Carboxylase Kinetics
The following tables summarize the available kinetic parameters for the major mammalian biotin-dependent carboxylases. These values can vary depending on the source of the enzyme, purity, and assay conditions.
| Enzyme | Substrate | Apparent Km (mM) | Optimal pH | Optimal Temperature (°C) | Source Organism/Tissue | Reference |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | 0.06 - 0.4 | 7.5 | 37 | Metallosphaera sedula, Rat Liver | |
| ATP | 0.04 | Metallosphaera sedula | ||||
| Bicarbonate | 0.3 | Metallosphaera sedula | ||||
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.07 - 0.29 | 7.5 - 8.0 | 37 | Metallosphaera sedula, Human | |
| ATP | 0.08 | Human | ||||
| Bicarbonate | 3.0 | Human | ||||
| Pyruvate Carboxylase (PC) | Pyruvate | 0.22 | ~7.6 | 37 | Human Fibroblasts | |
| Bicarbonate | 2.1 | Human Fibroblasts | ||||
| Acetyl-CoA (Ka) | 0.010 - 0.038 | Rhizobium etli |
Note: Data for Methylcrotonyl-CoA Carboxylase (MCC) is less consistently reported in terms of specific Km and Vmax values in the readily available literature.
Experimental Protocols for Carboxylase Activity Assays
The activity of biotin-dependent carboxylases can be determined using various methods. The choice of assay depends on the specific enzyme, the available equipment, and the desired sensitivity.
Spectrophotometric Assay
This is a continuous assay that couples the carboxylase reaction to a dehydrogenase reaction that can be monitored by the change in absorbance of NADH or NADPH.
Principle: For pyruvate carboxylase, the product oxaloacetate is reduced to malate (B86768) by malate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺, which is monitored at 340 nm. For acetyl-CoA carboxylase, the product malonyl-CoA can be reduced by a recombinant malonyl-CoA reductase, which oxidizes NADPH.
Detailed Protocol for Pyruvate Carboxylase Activity Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
50 mM NaHCO₃
-
10 mM MgCl₂
-
0.2 mM NADH
-
5 mM ATP
-
10 units/mL Malate Dehydrogenase
-
10 mM Pyruvate (to be added to initiate the reaction)
-
Enzyme sample (cell lysate or purified enzyme)
-
-
Assay Procedure:
-
Add all components except pyruvate to a cuvette and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration and to measure any background NADH oxidation.
-
Initiate the reaction by adding pyruvate.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the pyruvate carboxylase activity.
-
-
Calculation: The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Radiometric Assay
This is a highly sensitive endpoint assay that measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into the non-volatile carboxylated product.
Principle: The reaction is allowed to proceed for a fixed time, and then stopped by acidification, which removes the unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂. The radioactivity incorporated into the acid-stable product is then quantified by liquid scintillation counting.
Detailed Protocol for Propionyl-CoA Carboxylase Activity Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
8 mM MgCl₂
-
5 mM ATP
-
2 mM Propionyl-CoA
-
10 mM NaH¹⁴CO₃ (with a known specific activity)
-
Enzyme sample
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Dry the samples to remove the unreacted ¹⁴CO₂.
-
Resuspend the residue in water and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation: The amount of product formed is calculated from the specific activity of the NaH¹⁴CO₃.
HPLC-Based Assay
This method offers high specificity and allows for the simultaneous detection and quantification of substrates and products.
Principle: The enzymatic reaction is stopped, and the reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the acyl-CoA species.
Detailed Protocol for Acetyl-CoA Carboxylase Activity Assay:
-
Reaction Mixture Preparation: Prepare a reaction mixture similar to the other assays, but without radiolabels.
-
Assay Procedure:
-
Perform the enzymatic reaction as described above.
-
Stop the reaction by adding an acid (e.g., perchloric acid) and then neutralize with a base (e.g., potassium carbonate).
-
Centrifuge to remove precipitated protein.
-
Inject a known volume of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the acyl-CoA esters using a suitable gradient of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detect the separated compounds by their absorbance at 254 nm.
-
-
Quantification: The concentration of malonyl-CoA is determined by comparing its peak area to that of a known standard.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the central roles of biotin-dependent carboxylases in key metabolic pathways.
Fatty Acid Synthesis Pathway
Gluconeogenesis and Anaplerosis
Leucine Catabolism
Catabolism of Odd-Chain Fatty Acids and Amino Acids
Conclusion
Biotin's function as a coenzyme for carboxylases is a cornerstone of cellular metabolism. The intricate two-step mechanism of carboxylation, facilitated by the modular domain structure of these enzymes, underscores the elegance and efficiency of metabolic regulation. Understanding the kinetic properties, mastering the experimental techniques to study these enzymes, and visualizing their roles in complex metabolic networks are all critical for advancing our knowledge of metabolic health and disease. This guide provides a foundational resource for researchers and drug development professionals, aiming to stimulate further investigation into the therapeutic potential of targeting biotin-dependent carboxylases.
References
An In-depth Technical Guide to the Solubility and Stability Properties of Biotin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability properties of biotin (B1667282) sodium salt. The information is curated for researchers, scientists, and professionals involved in drug development and formulation. This document summarizes quantitative data, details experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to Biotin and Biotin Sodium Salt
Biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that plays a crucial role as a coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Its chemical structure consists of a ureido ring fused with a tetrahydrothiophene (B86538) ring and a valeric acid side chain. Due to the carboxylic acid group, biotin is slightly soluble in water. To enhance its aqueous solubility, biotin is often converted to its salt form, with the sodium salt being a common choice. This compound salt is the sodium salt of biotin, where the carboxylic acid proton is replaced by a sodium ion, significantly increasing its polarity and, consequently, its solubility in aqueous media.
Solubility Profile
Table 1: Solubility of Biotin in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 22 mg/100 mL[1] |
| Hot Water | - | Very soluble[2] |
| 0.1 M NaOH | 25 | 10 mg/mL[1] |
| 2 M NH4OH | - | 50 mg/mL[3][4] |
| Alcohol (95%) | 25 | 80 mg/100 mL[3][4] |
| Dimethylformamide (DMF) | - | 1.7 mg/mL[3][4] |
| Dimethyl Sulfoxide (B87167) (DMSO) | - | 49 mg/mL[2] |
| Common Organic Solvents | - | Insoluble[2] |
Note: The data in this table pertains to biotin. This compound salt is expected to have significantly higher solubility in aqueous solutions.
Stability Profile
Biotin exhibits good stability under certain conditions, but it is susceptible to degradation under others. The stability of this compound salt in solution is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Summary of Stability Characteristics:
-
pH Stability: Biotin is relatively stable in moderately acidic to neutral aqueous solutions (pH 4-7).[3][4] It is less stable in strongly acidic and alkaline solutions (pH > 9), where hydrolysis of the ureido ring can occur.[3][4][5]
-
Thermal Stability: Biotin is thermostable, with aqueous solutions being stable even at 100°C in moderately acidic or neutral pH.[3][4]
-
Photostability: Exposure to UV light can lead to the degradation of biotin.[6] Therefore, solutions of this compound salt should be protected from light.
-
Oxidative Stability: Biotin is susceptible to oxidation, particularly at the sulfur atom in the thiophane ring, which can be oxidized to form biotin sulfoxide and biotin sulfone.[7] It is incompatible with strong oxidizing agents.[6]
Degradation Pathways
The degradation of biotin can occur through several pathways, including:
-
Hydrolysis: Under strongly acidic or alkaline conditions, the ureido ring of biotin can be hydrolyzed, leading to the formation of various degradation products.[8]
-
Oxidation: The sulfur atom in the thiophane ring is susceptible to oxidation, forming d- and l-sulfoxides and, upon further oxidation, biotin sulfone.[7]
-
Side-Chain Degradation: The valeric acid side chain can undergo β-oxidation, leading to the formation of metabolites such as bisnorbiotin (B46279) and tetranorbiotin.[5]
The following diagram illustrates a general overview of potential degradation pathways for biotin.
Experimental Protocols
Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound salt in a given solvent using the shake-flask method.
Workflow for Solubility Determination
Methodology:
-
Preparation: Add an excess amount of this compound salt to a known volume of the desired solvent in a sealed, screw-cap vial.
-
Equilibration: Place the vial in a constant temperature water bath or incubator with continuous agitation (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a calibrated pipette and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound salt.
-
Calculation: Calculate the solubility of this compound salt in the solvent at the specified temperature, expressed in units such as mg/mL or g/100mL.
Protocol for Stability Testing (Forced Degradation Study)
This protocol describes a forced degradation study to investigate the stability of this compound salt under various stress conditions.
Workflow for Forced Degradation Study
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound salt in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M or 1 M) to the this compound salt solution and keep it at room temperature or elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 M or 1 M) to the this compound salt solution and keep it at room temperature or elevated temperature.
-
Thermal Degradation: Store the this compound salt solution at an elevated temperature (e.g., 60°C or 80°C).
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 3% or 30%) to the this compound salt solution and keep it at room temperature.
-
Photodegradation: Expose the this compound salt solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.
-
-
Sampling: At predetermined time intervals, withdraw aliquots from each stress condition.
-
Sample Treatment: Neutralize the acidic and alkaline samples with a suitable base or acid, respectively. Quench the oxidative degradation reaction if necessary (e.g., by adding sodium bisulfite).
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. A diode array detector is recommended for peak purity analysis.
-
Data Evaluation:
-
Determine the percentage of degradation of this compound salt under each stress condition.
-
Identify and quantify the major degradation products.
-
Elucidate the degradation pathways based on the identified products.
-
Role in Biological Pathways: Fatty Acid Synthesis
Biotin is a critical cofactor for acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the first committed step in fatty acid synthesis. ACC converts acetyl-CoA to malonyl-CoA, which serves as the donor of two-carbon units for the elongation of the fatty acid chain.
Signaling Pathway of Biotin in Fatty Acid Synthesis
References
- 1. Biotin = 99.0 T 58-85-5 [sigmaaldrich.com]
- 2. Biotin - LKT Labs [lktlabs.com]
- 3. usbio.net [usbio.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 58-85-5 CAS MSDS (D-Biotin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical and Biological Differences Between Biotin (Free Acid) and its Sodium Salt Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the sodium salt form of biotin (B1667282) (sodium biotinate) and its free acid counterpart. Focusing on the core physicochemical and biological parameters relevant to research and pharmaceutical development, this document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex processes to facilitate a comprehensive understanding.
Executive Summary
Biotin (Vitamin B7) is a crucial water-soluble vitamin that acts as a coenzyme for five essential carboxylases involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism[1]. While the free acid form of biotin is commonly used, its sodium salt offers distinct physicochemical properties that can be advantageous in various applications, particularly in formulation development. The primary differences lie in their solubility, which can subsequently influence stability, handling properties, and bioavailability. This guide will dissect these differences based on available data and established scientific principles.
Chemical and Physical Properties
The fundamental difference between the two forms is the ionization state of the carboxylic acid group on the valeric acid side chain. In the sodium salt, the acidic proton is replaced by a sodium ion, creating an ionic compound with significantly different physical properties from the neutral free acid.
Chemical Structure
The conversion from the free acid to the sodium salt is a simple acid-base reaction. This structural change from a neutral molecule to an ionic salt is the primary determinant of the differences in their physical properties.
Figure 1: Chemical Structures of Biotin and its Sodium Salt.
Comparative Physicochemical Properties
| Property | Biotin (Free Acid) | Biotin Sodium Salt | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₅N₂NaO₃S | [2][3] |
| Molecular Weight | 244.31 g/mol | 266.29 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | Solid (assumed white to off-white) | |
| Water Solubility | Sparingly soluble; ~22 mg/100 mL (0.22 mg/mL) at 25°C. | Highly soluble in water. | |
| Alcohol Solubility | ~80 mg/100 mL in 95% ethanol (B145695) at 25°C. | Data not available, but likely soluble. | |
| Stability in Solution | Stable in moderately acid or neutral aqueous solutions; can be heat-sterilized. Less stable above pH 9. | Expected to be stable in neutral to alkaline solutions. | |
| Hygroscopicity | Data not available; expected to be non-hygroscopic or slightly hygroscopic based on its crystalline nature. | Data not available; expected to be more hygroscopic than the free acid form. | - |
Biological and Pharmacokinetic Differences
In solution, the this compound salt dissociates into the biotinate (B1238845) anion and a sodium cation. The biotinate anion is the biologically active form that is recognized by transporters and enzymes. Therefore, the core biological and signaling pathways are identical for both forms once dissolved. The key difference lies in the efficiency of dissolution, which can impact the rate and extent of absorption.
Absorption and Bioavailability
Biotin is absorbed from the intestine via the sodium-dependent multivitamin transporter (SMVT). Studies on oral administration of free acid biotin have shown it to be completely absorbed even at pharmacological doses.
While no direct comparative bioavailability studies between the free acid and the sodium salt have been published, the significantly higher water solubility of the sodium salt strongly suggests a more rapid dissolution in the gastrointestinal tract. This could lead to a faster onset of absorption and potentially more consistent absorption profiles, especially in individuals with variations in gastric pH or motility.
A study on a different salt, magnesium biotinate , which was found to be 40 times more soluble than D-biotin, also demonstrated enhanced bioavailability and more significant effects on lipid concentrations and gene expression compared to the free acid form. This supports the hypothesis that improved solubility via salt formation can lead to enhanced biological performance.
Signaling Pathways
Once absorbed, biotin (as the biotinate anion) functions as a prosthetic group for five key carboxylases:
-
Pyruvate carboxylase (PC)
-
Acetyl-CoA carboxylase 1 (ACC1)
-
Acetyl-CoA carboxylase 2 (ACC2)
-
Propionyl-CoA carboxylase (PCC)
-
3-Methylcrotonyl-CoA carboxylase (MCC)
These enzymes are critical for metabolism. Biotin also plays a role in gene regulation through the biotinylation of histones, which influences chromatin structure and gene expression. There is no evidence to suggest that the source of the biotinate ion (free acid vs. sodium salt) alters these downstream biological functions.
Figure 2: Biotin's role as a coenzyme for carboxylases.
Experimental Protocols
To empirically determine the differences between biotin free acid and its sodium salt, the following experimental protocols are recommended.
Comparative Solubility Determination
This protocol determines the equilibrium solubility of each compound in a given solvent system (e.g., deionized water, phosphate-buffered saline pH 7.4).
Methodology:
-
Preparation: Add an excess amount of the test compound (biotin or this compound salt) to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer can be used.
-
Sample Collection: After equilibration, allow the suspension to settle. Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration/Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and analyze the concentration of biotin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Figure 3: Workflow for comparative solubility determination.
Hygroscopicity Testing
This protocol, based on European Pharmacopoeia guidelines, classifies the hygroscopicity of the solid powders.
Methodology:
-
Drying: Dry a precisely weighed sample (W₀) of the test compound in a desiccator over phosphorus pentoxide or at a specified temperature (e.g., 40°C) until a constant weight is achieved. This establishes the baseline dry weight.
-
Exposure: Place the dried sample in a controlled humidity chamber with a specific relative humidity (RH), for example, 80% RH at 25°C, using a saturated salt solution (e.g., ammonium (B1175870) chloride).
-
Weighing: After a fixed period (e.g., 24 hours), remove the sample and immediately weigh it (Wₜ).
-
Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(Wₜ – W₀) / W₀] * 100.
-
Classification:
-
Non-hygroscopic: < 0.2% mass increase.
-
Slightly hygroscopic: ≥ 0.2% and < 2% mass increase.
-
Hygroscopic: ≥ 2% and < 15% mass increase.
-
Very hygroscopic: ≥ 15% mass increase.
-
In Vitro Permeability Assay (Caco-2 Model)
This assay predicts intestinal absorption by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before the experiment. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.
-
Preparation of Test Solutions: Prepare solutions of biotin and this compound salt in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specified concentration (e.g., 10 µM).
-
Transport Experiment (Apical to Basolateral):
-
Remove the culture medium from the apical (AP) and basolateral (BL) chambers.
-
Add the test solution to the AP (donor) chamber and fresh transport buffer to the BL (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber, replacing the volume with fresh buffer.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Figure 4: Workflow for the Caco-2 in vitro permeability assay.
Conclusion
The primary and most significant difference between the sodium salt form of biotin and its free acid is the markedly increased aqueous solubility of the salt. This enhanced solubility is expected to translate into a faster dissolution rate in vivo, which may facilitate a more rapid and consistent absorption, a hypothesis supported by data from other biotin salts like magnesium biotinate. For applications requiring the preparation of aqueous stock solutions or in formulations where rapid dissolution is critical, the sodium salt offers a clear advantage. While the core biological functions remain unchanged once the biotinate anion is in solution, the improved physicochemical properties of the sodium salt make it a compelling alternative for consideration in research and pharmaceutical development. Further empirical studies directly comparing the hygroscopicity, stability, and pharmacokinetic profiles of the two forms are warranted to fully characterize their respective advantages.
References
Understanding the involvement of Biotin sodium in amino acid metabolism.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), also known as vitamin B7, is a water-soluble vitamin essential for a range of metabolic processes, most notably in the catabolism of several essential amino acids.[1][2][3] It functions as a covalently bound cofactor for a class of enzymes known as biotin-dependent carboxylases, which catalyze the incorporation of bicarbonate into various substrates.[4][5][6][7] These reactions are fundamental to intermediary metabolism, linking amino acid breakdown to energy production and gluconeogenesis. This technical guide provides an in-depth exploration of the involvement of biotin in amino acid metabolism, detailing the key enzymes, their catalytic mechanisms, and the metabolic pathways they govern. Furthermore, it presents quantitative data on enzyme kinetics, detailed experimental protocols for assessing carboxylase activity, and visual representations of the core metabolic and signaling pathways. A comprehensive understanding of these processes is vital for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists investigating nutritional biochemistry.
Introduction: Biotin's Central Role as a Carboxylase Cofactor
Biotin's primary function in metabolism is to act as a prosthetic group for carboxylase enzymes.[1] These enzymes are synthesized as inactive apocarboxylases and are subsequently activated through a post-translational modification catalyzed by holocarboxylase synthetase (HCS) .[1] HCS covalently attaches biotin to a specific lysine (B10760008) residue within the active site of the apocarboxylase, forming the active holocarboxylase.[1] This process is crucial for the function of four key mitochondrial carboxylases involved in amino acid metabolism in humans:
-
Propionyl-CoA Carboxylase (PCC)
-
β-Methylcrotonyl-CoA Carboxylase (MCC)
-
Pyruvate (B1213749) Carboxylase (PC)
These enzymes play indispensable roles in the breakdown of several essential amino acids, including leucine, isoleucine, valine, threonine, and methionine.[3][8]
The Biotin Cycle and Holocarboxylase Synthetase
The activation of carboxylases is a critical step in biotin-dependent metabolism. The enzyme holocarboxylase synthetase (HCS) facilitates the covalent attachment of biotin to the apocarboxylases.[1] Biotinidase, another key enzyme, is responsible for releasing biotin from the degradation products of holocarboxylases, allowing for its recycling.[1]
Biotin-Dependent Carboxylases in Amino Acid Catabolism
Propionyl-CoA Carboxylase (PCC)
Propionyl-CoA carboxylase is a mitochondrial enzyme that catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA.[8] This is a crucial step in the catabolism of the essential amino acids isoleucine, valine, threonine, and methionine .[3][8] Propionyl-CoA is also generated from the beta-oxidation of odd-chain fatty acids.[8] The product, D-methylmalonyl-CoA, is subsequently converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis.[3]
β-Methylcrotonyl-CoA Carboxylase (MCC)
β-Methylcrotonyl-CoA carboxylase is another mitochondrial enzyme that plays a key role in the catabolism of the branched-chain amino acid leucine .[3][9] Specifically, it catalyzes the ATP-dependent carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.[9] This reaction is an essential step in the pathway that ultimately yields acetyl-CoA and acetoacetate.[9]
Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a mitochondrial enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate.[10][11][12] This reaction is a critical anaplerotic process, replenishing TCA cycle intermediates that may be depleted for biosynthesis.[11] In the context of amino acid metabolism, the carbon skeletons of several amino acids can be converted to pyruvate. Pyruvate carboxylase then provides a direct route for these carbon atoms to enter the TCA cycle via oxaloacetate, or to be utilized for gluconeogenesis.[10][11][12]
Quantitative Data on Biotin-Dependent Carboxylase Activity
The following table summarizes key kinetic parameters for the biotin-dependent carboxylases involved in amino acid metabolism. These values can vary depending on the species and experimental conditions.
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | Human | [8] |
| Bicarbonate | 3.0 mM | - | Human | [8] | |
| ATP | - | - | - | ||
| β-Methylcrotonyl-CoA Carboxylase (MCC) | 3-Methylcrotonyl-CoA | - | - | - | |
| Bicarbonate | - | - | - | ||
| ATP | - | - | - | ||
| Pyruvate Carboxylase (PC) | Pyruvate | 0.28 ± 0.03 mM | 24.4 ± 0.74 min-1 | Bacillus thermodenitrificans | [13] |
| ATP | - | - | Bacillus thermodenitrificans | [13] | |
| Bicarbonate | - | - | Bacillus thermodenitrificans | [13] | |
| Biotin | - | - | Bacillus thermodenitrificans | [13] | |
| BCCP | 0.039 ± 0.003 mM | 60.6 ± 1.7 min-1 | Bacillus thermodenitrificans | [13] |
Experimental Protocols for Measuring Carboxylase Activity
Accurate measurement of biotin-dependent carboxylase activity is crucial for diagnosing metabolic disorders and for research purposes. Below are outlines of common experimental protocols.
Spectrophotometric Assay for Pyruvate Carboxylase Activity (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay for pyruvate carboxylase activity. The production of oxaloacetate is coupled to the oxidation of NADH by malate (B86768) dehydrogenase.
Principle: Pyruvate + HCO3- + ATP ---(Pyruvate Carboxylase)--> Oxaloacetate + ADP + Pi Oxaloacetate + NADH + H+ ---(Malate Dehydrogenase)--> Malate + NAD+
The rate of decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is proportional to the pyruvate carboxylase activity.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Pyruvate
-
NADH
-
Malate Dehydrogenase (MDH)
-
Cell or tissue homogenate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, NaHCO3, pyruvate, and NADH.
-
Add the cell or tissue homogenate to the reaction mixture.
-
Initiate the reaction by adding an excess of malate dehydrogenase.
-
Monitor the decrease in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH.
HPLC-Based Assay for Propionyl-CoA Carboxylase Activity
This method measures the formation of methylmalonyl-CoA from propionyl-CoA.
Principle: Propionyl-CoA + HCO3- + ATP ---(Propionyl-CoA Carboxylase)--> D-Methylmalonyl-CoA + ADP + Pi
The reaction is stopped, and the product, methylmalonyl-CoA, is separated and quantified by high-performance liquid chromatography (HPLC) with UV detection.[14]
Materials:
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Propionyl-CoA
-
Cell or tissue homogenate
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and NaHCO3.
-
Add the cell or tissue homogenate.
-
Initiate the reaction by adding propionyl-CoA.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by HPLC to separate and quantify methylmalonyl-CoA.
Radioactive Assay for Carboxylase Activity
This is a highly sensitive method that measures the incorporation of radiolabeled bicarbonate (14C-HCO3-) into the product.
Principle: Substrate + 14C-HCO3- + ATP ---(Carboxylase)--> 14C-Product + ADP + Pi
The radiolabeled product is separated from the unreacted radiolabeled bicarbonate, and the radioactivity is measured.
Materials:
-
Buffer and cofactors as required for the specific carboxylase
-
Substrate (e.g., propionyl-CoA, pyruvate)
-
14C-Sodium Bicarbonate
-
Cell or tissue homogenate
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing buffer, cofactors, and substrate.
-
Add the cell or tissue homogenate.
-
Initiate the reaction by adding 14C-Sodium Bicarbonate.
-
Incubate at a controlled temperature.
-
Stop the reaction (e.g., by acidification, which removes unreacted 14C-CO2).
-
Measure the radioactivity of the acid-stable product using a scintillation counter.
Biotin and Cellular Signaling
Beyond its role as a cofactor, biotin has been shown to influence cellular signaling pathways, particularly those involved in energy metabolism.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Studies have suggested that biotin supplementation can lead to the activation of AMPK.[15] Activated AMPK can then phosphorylate and inactivate acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis.[15] While ACC is not directly involved in amino acid catabolism, this highlights a broader role for biotin in regulating metabolic pathways.
Biotin Deficiency and its Impact on Amino Acid Metabolism
Biotin deficiency, though rare, can have significant consequences on amino acid metabolism. A lack of biotin leads to reduced activity of the biotin-dependent carboxylases.[3] This results in the accumulation of their respective substrates and upstream metabolites.
-
In MCC deficiency (or biotin deficiency affecting MCC): The accumulation of 3-methylcrotonyl-CoA leads to its conversion to alternative metabolites, such as 3-hydroxyisovaleric acid (3-HIA) and 3-methylcrotonylglycine, which are excreted in the urine.[16][17] Elevated urinary 3-HIA is a key biomarker for biotin deficiency.[16]
-
In PCC deficiency (or biotin deficiency affecting PCC): The accumulation of propionyl-CoA can lead to propionic acidemia.[3]
In some cases of biotin deficiency, a slight elevation in plasma branched-chain amino acids has been observed.[18]
Conclusion
Biotin is an indispensable vitamin for the proper metabolism of several essential amino acids. Its role as a cofactor for mitochondrial carboxylases is central to pathways that convert the carbon skeletons of these amino acids into intermediates of the TCA cycle for energy production or gluconeogenesis. Understanding the intricate details of these biotin-dependent reactions, the kinetics of the enzymes involved, and the methods for their assessment is of paramount importance for the diagnosis and management of inherited metabolic disorders and for the broader understanding of nutritional biochemistry. The emerging evidence of biotin's role in cellular signaling further expands its significance in metabolic regulation. This guide provides a foundational resource for researchers and professionals working to unravel the complexities of metabolic health and disease.
References
- 1. [Importance of biotin metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Biotin in metabolism and its relationship to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and function of biotin-dependent carboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 10. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 11. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. The hypotriglyceridemic effect of biotin supplementation involves increased levels of cGMP and AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biotin deficiency in an infant fed with amino acid formula and hypoallergenic rice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Biotin on Cellular Growth and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin (B1667282), also known as Vitamin B7, is a water-soluble vitamin essential for cellular function and metabolism. Its role extends beyond a simple cofactor for carboxylase enzymes; it is a key regulator of gene expression and signaling pathways that govern cell growth and proliferation. This technical guide provides an in-depth analysis of the effects of biotin on cellular processes, summarizing quantitative data, detailing experimental methodologies, and visualizing the intricate signaling networks involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Quantitative Impact of Biotin on Cell Proliferation
The concentration of biotin in the cellular microenvironment has a direct and quantifiable impact on the rate of cell proliferation. Studies across various cell lines have demonstrated a positive correlation between biotin availability and cell growth.
A key study on JAr choriocarcinoma cells revealed a significant dependence of cell proliferation on biotin concentration. Biotin deficiency was shown to decrease the rate of thymidine (B127349) uptake, a marker for DNA synthesis and cell proliferation.[1]
| Biotin Concentration | Thymidine Uptake (pmol / 10^6 cells x 24h) | Cell Line | Reference |
| 25 pmol/L (Deficient) | 1.6 ± 0.1 | JAr choriocarcinoma | [1] |
| 250 pmol/L (Physiological) | 2.3 ± 0.2 | JAr choriocarcinoma | [1] |
| 10,000 pmol/L (Pharmacological) | 3.7 ± 0.4 | JAr choriocarcinoma | [1] |
In contrast, a study on human small cell lung cancer cells (NCI-H69) indicated that cellular uptake of thymidine was not significantly affected by biotin supply, suggesting that the effects of biotin on the growth of these particular tumor cells might be less pronounced.[2] However, in other contexts, such as in mouse testes, dietary biotin supplementation has been shown to increase spermatogonia proliferation.
Experimental Protocols
Understanding the methodologies employed in studying the effects of biotin is crucial for reproducing and building upon existing research. The following sections detail the protocols for key experiments.
Cell Culture and Biotin Treatment
Objective: To assess the effect of varying biotin concentrations on cell proliferation.
Materials:
-
JAr choriocarcinoma cells
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Biotin sodium salt (to prepare stock solutions)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: JAr choriocarcinoma cells are cultured in media containing deficient (25 pmol/L), physiological (250 pmol/L), or pharmacological (10,000 pmol/L) concentrations of biotin for a period of three weeks.
-
Medium Preparation: Biotin-free medium is supplemented with the desired concentration of biotin from a sterile stock solution of this compound.
-
Subculturing: Cells are passaged regularly upon reaching 80-90% confluency using Trypsin-EDTA.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Proliferation Assay (Thymidine Uptake)
Objective: To quantify the rate of cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Cells cultured in varying biotin concentrations
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Labeling: Cells are incubated with [³H]-Thymidine for a defined period (e.g., 24 hours).
-
Precipitation: The medium is removed, and the cells are washed with cold PBS. Cold TCA is added to precipitate the DNA.
-
Lysis: The cells are lysed, and the lysate is collected.
-
Measurement: The amount of incorporated [³H]-Thymidine is measured using a scintillation counter.
-
Normalization: The results are normalized to the cell number.
Signaling Pathways and Mechanisms of Action
Biotin exerts its influence on cell growth and proliferation through multiple signaling pathways and molecular mechanisms. These include the regulation of gene expression and the modulation of key protein activities.
Biotin-Dependent Gene Expression
Biotin plays a significant role in regulating the expression of genes crucial for cell proliferation. This regulation can occur at both the transcriptional and post-transcriptional levels. DNA microarray studies have identified a large number of biotin-dependent genes, including those encoding cytokines, their receptors, and oncogenes.
One of the key mechanisms through which biotin influences gene expression is by affecting the activity of transcription factors. For instance, biotin deficiency can lead to the nuclear translocation of NF-κB. Furthermore, biotin is involved in the remodeling of chromatin through the biotinylation of histones, which can alter gene accessibility and transcription.
References
An In-depth Technical Guide to the Interaction of Biotin with the Sodium-Dependent Multivitamin Transporter (SMVT)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene, is a critical transmembrane protein responsible for the intestinal absorption and cellular uptake of the water-soluble vitamin biotin (B1667282) (Vitamin B7).[1] Understanding the intricate dynamics of the biotin-SMVT interaction is paramount for elucidating fundamental biological processes and for the rational design of targeted drug delivery systems. This guide provides a comprehensive technical overview of the SMVT-biotin interaction, detailing the molecular mechanisms, transport kinetics, and regulatory pathways. Furthermore, it furnishes detailed experimental protocols and visual representations of key processes to facilitate further research in this domain.
Molecular Architecture and Function of SMVT
The human SMVT is a 635-amino acid protein with a predicted molecular weight of approximately 68.6 kDa.[2][3] Hydropathy analysis suggests a topology of 12 transmembrane domains (TMDs) with both the N- and C-termini located in the cytoplasm.[2] This structure is crucial for its function as a symporter, co-transporting biotin and sodium ions across the cell membrane. The transport process is electrogenic, with a stoichiometric coupling ratio of 2 Na+ ions for every one biotin molecule, a mechanism that relies on the electrochemical sodium gradient to drive biotin uptake against its concentration gradient.[2]
Quantitative Analysis of Biotin-SMVT Interaction
The interaction between biotin and SMVT is characterized by Michaelis-Menten kinetics, with the affinity (K_m) and maximum transport velocity (V_max) varying across different cell types and experimental conditions. A lower K_m value signifies a higher binding affinity of biotin for the transporter.
| Cell Line/Tissue | K_m (µM) for Biotin | V_max (pmol/mg protein/min) | Reference(s) |
| Human Corneal Epithelial Cells (HCEC) | 296.2 ± 25.9 | 77.2 ± 2.2 | [4] |
| Human Retinal Pigment Epithelial (D407) Cells | 863.8 ± 66.9 | 308.3 ± 10.7 | [4] |
| Bovine Brain Microvessel Endothelial Cells (in vitro) | 49.1 | Not Specified | [5] |
| Mouse Brain (in situ) | 35.5 | Not Specified | [5] |
| Human Keratinocytes | 23 | Not Specified | [6] |
| Caco-2 Cells | 9.5 | Not Specified | [2] |
| Rabbit Corneal Epithelial Cells | 32.52 | Not Specified | [2] |
| SIRC Cells (rabbit cornea) | 63.8 | Not Specified | [2] |
| Human Colonic Epithelial NCM460 Cells | 19.7 | Not Specified | [2] |
Structural Requirements for Substrate Recognition
Studies using biotin analogs have shed light on the structural features necessary for recognition and transport by SMVT. The presence of a free carboxylic acid group on the valeric acid side chain of biotin is essential for binding to the transporter.[7] Modifications to this group, such as conversion to an amide or ester, significantly diminish the molecule's ability to interact with SMVT.[2] Interestingly, the thiophane ring of biotin appears to be important for binding, as its absence in desthiobiotin still permits potent inhibition of biotin uptake, suggesting that the core ureido ring and the valeric acid side chain are the primary determinants for SMVT recognition.[2]
Regulatory Mechanisms of SMVT Expression and Activity
The expression and activity of SMVT are tightly regulated to maintain biotin homeostasis. This regulation occurs at both transcriptional and post-transcriptional levels.
Transcriptional Regulation by Biotin Availability
Biotin itself plays a key role in regulating the expression of its own transporter. In a state of biotin deficiency, the transcription of the SLC5A6 gene is upregulated, leading to an increase in SMVT mRNA and protein levels, and consequently, an enhanced rate of biotin uptake.[8] Conversely, supplementation with biotin leads to a decrease in SMVT expression.[9] This feedback mechanism is crucial for maintaining cellular biotin levels.
The HCS-sGC-PKG Signaling Pathway
The regulation of SMVT expression by biotin is mediated by a specific signaling pathway involving holocarboxylase synthetase (HCS), soluble guanylate cyclase (sGC), and cGMP-dependent protein kinase (PKG).[6] HCS, the enzyme that attaches biotin to carboxylases, also plays a signaling role. In the presence of sufficient biotin, HCS activates sGC, which in turn produces cGMP, leading to the activation of PKG. This cascade ultimately results in the modulation of transcription factors that control the expression of the SLC5A6 gene.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biotin-SMVT interaction.
Cell Culture and Transfection for SMVT Studies
Objective: To culture appropriate cell lines and, if necessary, transfect them to express SMVT for subsequent experiments.
Materials:
-
Cell lines: Caco-2 (human colon adenocarcinoma), HEK293 (human embryonic kidney), or other suitable cell lines.
-
Complete growth medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
SMVT expression vector (e.g., pCMV-SLC5A6) or empty vector control.
-
Transfection reagent (e.g., Lipofectamine).
-
Serum-free medium.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation: a. In a sterile microfuge tube, dilute 2.5 µg of the SMVT expression vector in 250 µL of serum-free medium. b. In a separate tube, dilute 5 µL of transfection reagent in 250 µL of serum-free medium and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add 2 mL of fresh, serum-containing medium to each well. c. Add the 500 µL of the DNA-transfection reagent complex dropwise to each well. d. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with subsequent assays.
Radiolabeled Biotin Uptake Assay
Objective: To quantify the rate of biotin transport into cells mediated by SMVT.
Materials:
-
Cultured cells (either endogenously expressing SMVT or transfected).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
[³H]-Biotin (radiolabeled biotin).
-
Unlabeled biotin (for competition assays).
-
Ice-cold PBS.
-
Scintillation cocktail.
-
Scintillation counter.
-
Cell lysis buffer (e.g., RIPA buffer).
-
BCA protein assay kit.
Procedure:
-
Cell Preparation: Grow cells to confluency in 24-well plates.
-
Uptake Initiation: a. Aspirate the growth medium and wash the cells twice with KRH buffer. b. Add 500 µL of KRH buffer containing a known concentration of [³H]-biotin (and unlabeled biotin for kinetic studies) to each well. c. Incubate for a specific time (e.g., 5, 10, 15 minutes) at 37°C.
-
Uptake Termination: a. Aspirate the uptake solution. b. Immediately wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis and Quantification: a. Lyse the cells in 200 µL of cell lysis buffer. b. Transfer the lysate to a microfuge tube and centrifuge to pellet cell debris. c. Take an aliquot of the supernatant for protein concentration determination using a BCA assay. d. Add the remaining lysate to a scintillation vial with 4 mL of scintillation cocktail.
-
Data Analysis: a. Measure the radioactivity in each sample using a scintillation counter (counts per minute, CPM). b. Normalize the CPM to the protein concentration and the incubation time to determine the uptake rate (pmol/mg protein/min). c. For kinetic analysis, plot the uptake rate against the concentration of unlabeled biotin and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
Western Blot Analysis of SMVT Protein
Objective: To detect and quantify the amount of SMVT protein in cell lysates.
Materials:
-
Cell lysates.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against SMVT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SMVT antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for SMVT mRNA
Objective: To measure the relative abundance of SLC5A6 (SMVT) mRNA.
Materials:
-
Total RNA extracted from cells.
-
Reverse transcriptase.
-
cDNA synthesis kit.
-
qRT-PCR primers for SLC5A6 and a reference gene (e.g., GAPDH).
-
SYBR Green or TaqMan probe-based qRT-PCR master mix.
-
qRT-PCR instrument.
Procedure:
-
RNA Isolation: Isolate total RNA from cells using a standard protocol.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using reverse transcriptase.
-
qRT-PCR: a. Set up the qRT-PCR reaction with the cDNA template, primers, and master mix. b. Run the reaction in a qRT-PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of SLC5A6 mRNA normalized to the reference gene using the ΔΔCt method.
Conclusion and Future Directions
The interaction between biotin and the sodium-dependent multivitamin transporter is a finely tuned process essential for cellular function. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a solid foundation for researchers in the field. Future investigations should focus on the high-resolution crystal structure of SMVT to better understand the precise molecular determinants of biotin binding. Furthermore, a deeper exploration of the regulatory networks governing SMVT expression in different tissues and disease states, particularly in cancer where SMVT is often overexpressed, will be crucial for the development of novel therapeutic strategies. The use of SMVT as a target for delivering drugs to specific cells remains a promising area of research, and a thorough understanding of its biology is the key to unlocking its full potential.
References
- 1. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. sketchviz.com [sketchviz.com]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Protocol for protein biotinylation using Biotin sodium salt.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Protein biotinylation is a widely utilized biochemical technique that involves the covalent attachment of biotin (B1667282) to a protein of interest.[1][2] This process serves as a powerful tool for various applications in life science research, including protein purification, detection, and immobilization, as well as in diagnostics and drug delivery.[3][4] The extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for these applications.[4][5] This document provides a detailed protocol for the chemical biotinylation of proteins using an amine-reactive biotin sodium salt, specifically targeting primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus).[6]
Key Principles of Amine-Reactive Biotinylation
The most common chemical biotinylation method targets primary amines on the protein surface. N-hydroxysuccinimide (NHS) esters of biotin are frequently used for this purpose.[6] The NHS ester reacts with the deprotonated primary amine in a nucleophilic substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[1] This reaction is typically carried out in a buffer with a pH between 7 and 9.[1]
Quantitative Data Summary
Table 1: Recommended Molar Excess of Biotin Reagent for Amine-Reactive Biotinylation
| Protein Concentration | Recommended Molar Excess of Biotin Reagent (Biotin:Protein) |
| 2-10 mg/mL | ≥ 12-fold |
| ≤ 2 mg/mL | ≥ 20-fold |
| Optimization Range | 5-fold to 100-fold |
Note: The optimal molar ratio can vary depending on the protein and the number of available primary amines. It is often recommended to perform initial optimization experiments.[7]
Table 2: Comparison of Elution Methods for Biotinylated Proteins from Streptavidin Resin
| Elution Method | Conditions | Advantages | Disadvantages |
| Harsh Denaturing Conditions | Boiling in SDS-PAGE loading buffer (e.g., 2% SDS).[3] | Efficient elution. | Denatures the protein, making it unsuitable for functional downstream applications. May co-elute streptavidin.[5] |
| Competitive Elution | Incubation with excess free biotin (e.g., 25 mM)[5], often combined with heat (e.g., 95°C for 5 minutes)[5] and/or detergents (e.g., 0.4% SDS, 1% IGEPAL-CA630).[3] | Can be non-denaturing or mildly denaturing, potentially preserving protein function. | May be less efficient than harsh methods and require optimization.[5] |
| On-Bead Enzymatic Digestion | Digestion of the bound protein with a protease (e.g., trypsin) directly on the beads. | Useful for mass spectrometry-based protein identification. | Results in peptide fragments, not the intact protein. Can lead to contamination with streptavidin peptides.[5] |
| Extreme pH | High pH (e.g., basic buffers) or low pH (e.g., acidic buffers). | Can be effective for elution. | Extreme pH can denature the protein. |
| Pure Water and Heat | Incubation in pure water at temperatures above 70°C.[3] | A gentle elution method that avoids harsh chemicals. | Efficiency is limited by the presence of salts and buffers, often requiring a buffer exchange step.[3] |
Experimental Protocols
Protocol 1: Protein Biotinylation using Sulfo-NHS-Biotin
This protocol describes the biotinylation of a protein in solution using a water-soluble amine-reactive biotin reagent, Sulfo-NHS-Biotin.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0).
-
Sulfo-NHS-Biotin.
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette.
Procedure:
-
Reagent Preparation:
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS or another suitable amine-free buffer using a desalting column or dialysis.[1]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Sulfo-NHS-Biotin stock solution to achieve the desired molar excess (refer to Table 1).
-
Add the calculated volume of the Sulfo-NHS-Biotin solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9]
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., to a final concentration of 50-100 mM Tris) to stop the reaction by consuming the excess Sulfo-NHS-Biotin.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
Materials:
-
Biotinylated protein solution.
-
Streptavidin-conjugated agarose (B213101) beads.
-
Binding/Wash Buffer (e.g., PBS).
-
Elution Buffer (choose based on downstream application, see Table 2).
Procedure:
-
Bead Preparation:
-
Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Binding:
-
Add the biotinylated protein solution to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Washing:
-
Pellet the beads by centrifugation and remove the supernatant.
-
Wash the beads multiple times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add the chosen Elution Buffer to the beads.
-
Incubate under the appropriate conditions (e.g., temperature, time) for the selected elution method.
-
Pellet the beads and collect the supernatant containing the purified biotinylated protein.
-
Protocol 3: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[2][10]
Materials:
-
Purified biotinylated protein sample.
-
HABA/Avidin solution.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.
Procedure:
-
Assay Setup:
-
Measurement:
-
Calculation of Biotin-to-Protein Molar Ratio:
-
The concentration of biotin can be calculated using the Beer-Lambert law (A = εbc), where the change in absorbance is proportional to the amount of biotin. The extinction coefficient (ε) for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[2][10]
-
The molar ratio is determined by dividing the molar concentration of biotin by the molar concentration of the protein.[12]
-
Visualizations
Caption: Workflow for protein biotinylation.
Caption: Purification of biotinylated proteins.
References
- 1. store.sangon.com [store.sangon.com]
- 2. fishersci.ie [fishersci.ie]
- 3. goldbio.com [goldbio.com]
- 4. anaspec.com [anaspec.com]
- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. store.sangon.com [store.sangon.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes: High-Efficiency Antibody Labeling with Water-Soluble Biotin Sodium Salt for Sensitive Immunoassays
References
- 1. store.sangon.com [store.sangon.com]
- 2. drmr.com [drmr.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. broadpharm.com [broadpharm.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. apexbt.com [apexbt.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. A Chemiluminescence Enzyme Immunoassay Based on Biotinylated Nanobody and Streptavidin Amplification for Diazinon Sensitive Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Chemiluminescent immunoassay? | Lorne Laboratories UK [lornelabs.com]
- 14. researchgate.net [researchgate.net]
- 15. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Biotin in Targeted Drug Delivery Systems: A Detailed Guide for Researchers
Introduction
Biotin (B1667282), also known as Vitamin B7, has emerged as a promising targeting ligand in the development of advanced drug delivery systems. Its high affinity for the biotin receptor, which is frequently overexpressed on the surface of various cancer cells, provides a strategic advantage for selectively delivering therapeutic agents to tumor sites while minimizing off-target effects. This targeted approach enhances drug efficacy and reduces systemic toxicity, offering a significant improvement over conventional chemotherapy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on biotin-mediated targeted drug delivery.
Principle of Biotin-Targeted Drug Delivery
The core principle lies in the specific and strong non-covalent interaction between biotin and its receptors, primarily the sodium-dependent multivitamin transporter (SMVT), and the avidin (B1170675) family of proteins.[1][2][3] Many cancer cell lines, including those of the breast, ovaries, lungs, and colon, exhibit a significantly higher expression of biotin receptors compared to normal tissues to meet their increased metabolic demands for rapid proliferation.[4][5] By conjugating biotin to drug carriers such as nanoparticles, liposomes, or polymers, these therapeutic payloads can be directed to and internalized by cancer cells through receptor-mediated endocytosis.[6][7][8]
Another powerful strategy is the avidin-biotin pretargeting system.[9][10][11][12][13] This multi-step approach involves the administration of a biotinylated antibody that first binds to the tumor antigen. This is followed by the injection of avidin or streptavidin, which binds to the biotin on the antibody at the tumor site. Finally, a biotinylated therapeutic agent is administered, which binds to the avidin/streptavidin, thereby concentrating the drug at the tumor.[9][10]
Signaling and Internalization Pathway
The primary mechanism for the cellular uptake of biotinylated drug delivery systems is receptor-mediated endocytosis. Upon binding of the biotinylated carrier to the biotin receptor on the cell surface, the cell membrane invaginates to form a vesicle, encapsulating the drug carrier. This process is often clathrin-mediated, leading to the formation of a clathrin-coated pit that buds off into the cytoplasm as a clathrin-coated vesicle.[8][14] The vesicle then traffics to early endosomes, where the acidic environment can trigger the release of the encapsulated drug. The drug can then exert its therapeutic effect within the cell.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on biotinylated drug delivery systems.
Table 1: Physicochemical Properties of Biotinylated Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| Biotin-Chitosan-PMVEMA Micelles (DOX) | 247 ± 2 | 0.22 | +9.46 | 71 | [15] |
| Biotinylated Chitosan (B1678972) Nanoparticles | 296.8 | 0.155 | - | - | [16] |
| Biotin-conjugated PEG/PCL Nanoparticles (Paclitaxel) | 88-118 | - | - | - | [17] |
Table 2: In Vitro Cellular Uptake of Biotinylated Nanoparticles
| Cell Line | Nanoparticle Formulation | Uptake Enhancement vs. Non-targeted | Assay Method | Reference |
| HepG2 | Biotinylated Chitosan Nanoparticles | Significantly higher (P < 0.05) | Quantitative analysis | [16] |
| HeLa | Biotin-conjugated PEG/PCL (Paclitaxel) | Much higher cytotoxicity | MTT assay | [17] |
| A549 and HeLa (biotin transporter-positive) | Doxorubicin-loaded, biotinylated BRNPs | Higher uptake vs. NIH3T3 | Confocal microscopy | [18] |
Experimental Protocols
Protocol 1: Synthesis of Biotin-Decorated PLGA Nanoparticles
This protocol describes the synthesis of biotin-decorated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified emulsification solvent evaporation method.[1]
Materials:
-
PLGA-PEG-biotin copolymer
-
Drug (e.g., SN-38)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly(vinyl alcohol) (PVA) solution (0.5% w/v)
-
0.1 N HCl
Procedure:
-
Organic Phase Preparation: Dissolve 20 mg of PLGA-PEG-biotin and 2 mg of the drug in a mixture of 6.5 ml acetone and 1.5 ml DCM. Add 0.5 ml of DMSO as a co-solvent.
-
Aqueous Phase Preparation: Prepare a 0.5% w/v PVA solution and adjust the pH to 3 with 0.1 N HCl.
-
Emulsification: Inject the organic phase into the aqueous PVA solution under high-speed homogenization (e.g., 24,000 rpm).
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow for the evaporation of the organic solvents.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water and lyophilize for long-term storage.
Protocol 2: Characterization of Biotinylated Liposomes
This protocol outlines the key characterization techniques for biotinylated liposomes.[19][20][21][22]
1. Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential. Dilute the liposome (B1194612) suspension in an appropriate buffer before measurement.
2. Morphology:
-
Visualize the liposomes using Transmission Electron Microscopy (TEM). Place a drop of the diluted liposome suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and allow to air dry before imaging.
3. Confirmation of Biotin Conjugation:
-
Perform a binding assay with avidin or streptavidin. Mix the biotinylated liposomes with fluorescently labeled avidin and measure the increase in fluorescence intensity or size due to binding.
4. Drug Encapsulation Efficiency:
-
Separate the unencapsulated drug from the liposomes using size exclusion chromatography or dialysis.
-
Quantify the amount of drug in the liposomes and in the total formulation using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the encapsulation efficiency as: (Amount of drug in liposomes / Total amount of drug) x 100%.
Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol details a method to quantify the cellular uptake of fluorescently labeled biotinylated nanoparticles using flow cytometry.[2][23][24][25]
Materials:
-
Cancer cell line with known biotin receptor expression (e.g., HeLa, A549)[4][26]
-
Normal cell line with low biotin receptor expression (as a control)
-
Fluorescently labeled biotinylated nanoparticles
-
Fluorescently labeled non-targeted nanoparticles (control)
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with different concentrations of fluorescently labeled biotinylated and non-targeted nanoparticles. Include an untreated cell group as a negative control. Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Cell Staining (Optional): If necessary, stain the cells with a viability dye to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Measure the fluorescence intensity of individual cells.
-
Data Analysis: Quantify the cellular uptake by determining the percentage of fluorescently positive cells and the mean fluorescence intensity. Compare the uptake of biotinylated nanoparticles to that of non-targeted nanoparticles.
Protocol 4: In Vivo Biodistribution Study
This protocol provides a general framework for assessing the biodistribution of biotinylated nanoparticles in a tumor-bearing animal model.[27][28][29]
Materials:
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous tumor xenografts)
-
Radiolabeled or fluorescently labeled biotinylated nanoparticles
-
Radiolabeled or fluorescently labeled non-targeted nanoparticles (control)
-
Anesthesia
-
Imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radiolabeling)
Procedure:
-
Animal Model: Establish a tumor-bearing animal model by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a suitable size.
-
Nanoparticle Administration: Administer the labeled nanoparticles to the animals via a relevant route (e.g., intravenous injection).
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform whole-body imaging to monitor the distribution of the nanoparticles in real-time.
-
Ex Vivo Biodistribution: At the final time point, euthanize the animals and harvest the major organs (tumor, liver, spleen, kidneys, lungs, heart, brain) and blood.
-
Quantification: Measure the radioactivity or fluorescence intensity in each organ and in the blood.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). Compare the tumor accumulation of the biotinylated nanoparticles to that of the non-targeted nanoparticles and to the accumulation in other organs.
Conclusion
Biotin-mediated targeting represents a highly effective strategy for enhancing the delivery of therapeutic agents to cancer cells. The protocols and data presented in this document provide a comprehensive resource for researchers to design, synthesize, characterize, and evaluate biotinylated drug delivery systems. By leveraging the principles of biotin receptor-mediated endocytosis and the avidin-biotin system, it is possible to develop more potent and less toxic cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c.web.umkc.edu [c.web.umkc.edu]
- 4. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pretargeting of carcinomas with the avidin-biotin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis of biotin‐targeted chitosan/poly (methyl vinyl ether‐alt ‐maleic acid) copolymeric micelles for delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Preparation and characterization of biotinylated chitosan nanoparticles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Characterisation of biotinylated liposomes for in vivo targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Characterization of biotinylated liposomes sensitive to temperature and pH: new tools for anti-cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dovepress.com [dovepress.com]
- 29. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biotin Sodium as a Tool for Affinity Chromatography Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of biotin (B1667282) and its derivatives, often solubilized as a sodium salt, for the affinity purification of proteins. The biotin-streptavidin interaction, one of the strongest known non-covalent biological interactions, provides a highly specific and robust method for isolating proteins of interest from complex biological mixtures.[1][2][3][4] This document outlines the core principles, provides detailed experimental protocols for protein biotinylation and affinity chromatography, and presents quantitative data to guide experimental design.
Introduction: The Principle of Biotin-Streptavidin Affinity Chromatography
Affinity chromatography is a powerful technique for separating a specific molecule from a mixture based on a highly specific biological interaction.[5] The system utilizing biotin and streptavidin (or avidin) is a cornerstone of this methodology. The interaction between biotin (a vitamin) and the protein streptavidin (isolated from Streptomyces avidinii) is rapid, highly specific, and remarkably strong, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M.
The general workflow involves:
-
Biotinylation: The protein of interest is covalently labeled with a biotin molecule. This can be achieved through chemical or enzymatic methods.
-
Immobilization: A solid support, typically agarose (B213101) or magnetic beads, is coated with streptavidin.
-
Binding: The biotinylated protein is introduced to the streptavidin-coated support, where it binds with high affinity.
-
Washing: Unbound proteins and contaminants are washed away.
-
Elution: The purified biotinylated protein is released from the support.
The small size of the biotin molecule (244.31 g/mol ) is advantageous as it typically does not interfere with the protein's natural function. While the term "biotin sodium" refers to the salt form of biotin, which enhances its solubility in aqueous buffers, the active component in the labeling reaction is the biotin molecule itself.
Data Presentation: Quantitative Parameters
The efficiency of biotin-streptavidin affinity chromatography is influenced by several factors, including the choice of resin and the specific biotin derivative used.
Table 1: Binding Capacities of Various Streptavidin Resins
| Resin Type | Ligand | Binding Capacity (Biotinylated BSA) | Binding Capacity (Free Biotin) |
| Streptavidin Agarose | Streptavidin | 1–3 mg/mL | >300 nmol/mL |
| High Capacity Streptavidin Agarose | Streptavidin | >10 mg/mL | Not specified |
| NeutrAvidin Agarose | NeutrAvidin™ | 1–2 mg/mL | Not specified |
| High Capacity NeutrAvidin Agarose | NeutrAvidin™ | >8 mg/mL | Not specified |
| Monomeric Avidin (B1170675) Agarose | Monomeric Avidin | >1.2 mg/mL | Not specified |
Data sourced from Thermo Fisher Scientific product literature.
Table 2: Comparison of Elution Methods
| Elution Method | Elution Buffer | Conditions | Outcome | Reference |
| Denaturing Elution | 8 M Guanidine-HCl | pH 1.5 | Denatures protein and resin | |
| SDS-PAGE Sample Buffer | Boiling | Denatures protein and resin | ||
| Competitive Elution | 2-5 mM Biotin | pH 8.5, 30 min incubation | Native protein elution, >85% recovery | |
| 2.5 mM Desthiobiotin | Physiological pH | Gentle elution of native protein | ||
| pH Shift | 50 mM Ammonium Acetate | pH 4.0 | For iminobiotin-labeled proteins | |
| Cleavable Linker | Reducing Agents (e.g., DTT) | Neutral pH | Elution of native protein without biotin tag |
Experimental Protocols
Protocol for Protein Biotinylation
This protocol describes a general method for chemically biotinylating a purified protein using an NHS-ester derivative of biotin.
Materials:
-
Purified protein in a buffer free of primary amines (e.g., PBS or HEPES).
-
NHS-Biotin (N-Hydroxysuccinimide-Biotin).
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting column or dialysis tubing.
-
Reaction buffer (e.g., PBS, pH 7.2-8.0).
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Biotin Reagent Preparation: Immediately before use, dissolve NHS-Biotin in a small amount of DMSO or DMF to create a 10-20 mM stock solution.
-
Biotinylation Reaction: a. Calculate the required volume of the biotin reagent to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a common starting point). b. Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove unreacted biotin using a desalting column or by dialyzing the sample against PBS overnight at 4°C.
-
Verification (Optional): The efficiency of biotinylation can be assessed using an ELISA with HRP-conjugated streptavidin.
Protocol for Affinity Purification of Biotinylated Protein
This protocol outlines the steps for capturing and eluting a biotinylated protein using streptavidin-agarose resin in a column format.
Materials:
-
Biotinylated protein sample.
-
Streptavidin-agarose resin (e.g., HiTrap Streptavidin HP).
-
Binding/Wash Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.5.
-
Elution Buffer (choose one based on downstream application, see Table 2). For native elution: 4 mg/mL free biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5.
-
Chromatography column.
Procedure:
-
Column Preparation: a. Resuspend the streptavidin-agarose resin and pack it into a chromatography column. b. Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Loading: a. Apply the biotinylated protein sample to the column. For optimal binding, use a low flow rate (e.g., 0.1-0.5 mL/min).
-
Washing: a. Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: a. For Competitive Elution: Apply the Elution Buffer containing free biotin. To improve recovery, pause the flow for 30 minutes after the buffer has entered the resin bed to allow for competitive displacement. b. Resume the flow and collect the fractions containing the purified protein.
-
Column Regeneration (if applicable): a. Regeneration depends on the elution method. Harsh denaturing conditions will damage the streptavidin, preventing reuse. If milder, competitive elution is used, the column can often be regenerated according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Workflow of biotin-streptavidin affinity chromatography.
Caption: The high-affinity biotin-streptavidin interaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Yield | - Inefficient biotinylation.- Protein precipitation.- Inefficient elution. | - Optimize molar ratio of biotin reagent to protein.- Ensure buffer compatibility.- Use a stronger elution buffer or increase incubation time for competitive elution. |
| High Non-specific Binding | - Insufficient washing.- Hydrophobic interactions. | - Increase wash buffer volume and/or stringency (e.g., add mild detergent like Tween-20). |
| Protein Elutes During Wash | - Biotin-streptavidin interaction is disrupted.- Using a modified, lower-affinity avidin. | - Ensure wash buffer does not contain components that interfere with binding.- Confirm the type of resin being used and its binding characteristics. |
| Inability to Elute Protein | - Interaction is too strong for the chosen elution method. | - Switch to a harsher, denaturing elution buffer if protein activity is not required.- For native elution, use a modified resin like monomeric avidin for weaker binding. |
Conclusion
The use of biotin, often as a sodium salt for improved solubility, in conjunction with streptavidin-based affinity chromatography is a versatile and highly effective method for protein purification. The remarkable specificity and strength of the biotin-streptavidin interaction allow for the isolation of highly pure proteins from complex mixtures, even under stringent conditions. By selecting the appropriate biotinylation chemistry, resin, and elution strategy, researchers can tailor the purification process to meet the specific requirements of their downstream applications.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity chromatography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Optimal Use of Biotin Sodium in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (B1667282), also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that plays a critical role as a cofactor for several carboxylase enzymes essential for key metabolic pathways.[1][2][3] These pathways include fatty acid synthesis, amino acid catabolism, and gluconeogenesis.[1][2][3] Consequently, biotin is a vital supplement in cell culture media, ensuring optimal cell growth, proliferation, and viability.[2][4] This document provides detailed application notes and protocols for the effective use of biotin sodium in cell culture media to support robust and reproducible cell-based assays and biomanufacturing processes.
Data Presentation
Biotin Concentration in Common Cell Culture Media
The concentration of biotin can vary significantly among different basal media formulations. Understanding the biotin content in your chosen medium is crucial for optimizing supplementation strategies.
| Basal Medium | Typical Biotin Concentration (mg/L) | Typical Biotin Concentration (µM) |
| RPMI-1640 | 0.2 | ~0.82 |
| DMEM/F-12 | 0.0035 | ~0.014 |
| Ham's F-12 | 0.0073 | ~0.03 |
| MEM (Minimum Essential Medium) | Varies; often absent or in low amounts | Varies |
| IMDM (Iscove's Modified Dulbecco's Medium) | Contains Biotin | Contains Biotin |
Data compiled from various sources.[1][3][5][6][7][8]
Recommended Biotin Concentration for Various Cell Lines
Optimal biotin concentration can be cell-line specific. The following table provides a summary of experimentally determined optimal biotin concentrations for several commonly used cell lines. It is recommended to empirically determine the optimal concentration for your specific cell line and application.
| Cell Line | Recommended Biotin Concentration Range (µM) | Notes |
| HeLa | ~0.01 - 10 | A concentration of approximately 10⁻⁸ M (0.01 µM) has been shown to be required for optimal growth in a defined medium.[9][10][11] |
| CHO (Chinese Hamster Ovary) | 0.01 - 0.5 | Supplementation is often necessary in serum-free media to support growth and productivity.[12][13] |
| Hybridoma | Varies | Biotin is a common component in hybridoma media to support antibody production.[14][15] |
| Fibroblasts (Human) | Varies | Human fibroblasts have a demonstrated requirement for biotin for growth in culture.[4] |
| Keratinocytes (Human) | 50 | Used for in vitro biotinylation experiments.[16] |
| JAr Choriocarcinoma | 0.025 - 10 (pmol/L) | Proliferation of these cells is dependent on biotin concentration. |
This table summarizes data from multiple research articles. The optimal concentration for a specific experiment should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
D-Biotin (MW: 244.31 g/mol )
-
1 N Sodium Hydroxide (NaOH)
-
Cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile storage vials
Procedure:
-
Weigh out 24.43 mg of D-Biotin and transfer it to a sterile 15 mL conical tube.
-
Add 8 mL of cell culture grade water to the tube.
-
Add 1 N NaOH dropwise while vortexing until the biotin is completely dissolved. Biotin has low solubility in neutral water but dissolves readily in alkaline solutions.
-
Once dissolved, adjust the final volume to 10 mL with cell culture grade water.
-
Sterilize the 10 mM biotin stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile cryovials and store at -20°C for long-term use. For short-term use (up to one month), the solution can be stored at 4°C.
Protocol 2: Supplementation of Cell Culture Media with Biotin
Objective: To supplement a basal medium with a final biotin concentration of 1 µM.
Materials:
-
10 mM Biotin stock solution (from Protocol 1)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and tubes
Procedure:
-
Thaw the 10 mM biotin stock solution at room temperature.
-
In a sterile biological safety cabinet, add the appropriate volume of the biotin stock solution to your cell culture medium. To achieve a final concentration of 1 µM in 500 mL of medium, you will need to add 50 µL of the 10 mM stock solution.
-
Calculation: (Desired Final Concentration x Final Volume) / Stock Concentration = Volume of Stock to Add
-
(1 µM x 500 mL) / 10,000 µM = 0.05 mL = 50 µL
-
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The biotin-supplemented medium is now ready for use. Store at 4°C.
Note on Stability: Biotin is susceptible to degradation by UV light and oxidative stress.[8] It is advisable to store biotin-supplemented media protected from light.
Protocol 3: Evaluating the Effect of Biotin on Cell Proliferation
Objective: To determine the optimal biotin concentration for a specific cell line using a proliferation assay (e.g., MTT, WST-1, or cell counting).
Materials:
-
Your cell line of interest
-
Biotin-deficient basal medium (or a basal medium with a known low concentration of biotin)
-
10 mM Biotin stock solution
-
96-well cell culture plates
-
Proliferation assay reagent (e.g., MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density for a 3-5 day proliferation assay.
-
Media Preparation: Prepare a serial dilution of biotin in the biotin-deficient basal medium to achieve a range of final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared media containing different biotin concentrations. Include a control group with no added biotin.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Proliferation Assay: At the end of the incubation period, perform the proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader and plot the cell proliferation against the biotin concentration to determine the optimal concentration for cell growth.
Signaling Pathways and Experimental Workflows
Biotin Metabolism and Carboxylase Activation
Biotin is crucial for the activity of five mammalian carboxylases: acetyl-CoA carboxylase (ACC), pyruvate (B1213749) carboxylase (PC), propionyl-CoA carboxylase (PCC), methylcrotonyl-CoA carboxylase (MCC), and 15-hydroxyprostaglandin dehydrogenase (HPGD). Holocarboxylase synthetase (HCS) covalently attaches biotin to these apo-carboxylases, converting them into active holo-carboxylases.
Caption: Biotin is activated by Holocarboxylase Synthetase to form active carboxylases.
Experimental Workflow for Media Supplementation and Analysis
This workflow outlines the key steps from preparing a biotin stock solution to analyzing its effect on cell culture performance.
Caption: Workflow for biotin supplementation and analysis in cell culture.
Logical Relationship for Troubleshooting Suboptimal Growth
When troubleshooting suboptimal cell growth that may be related to biotin, a logical approach can help identify the root cause.
References
- 1. Nutrient Mixture F-12 Ham Formulation [sigmaaldrich.com]
- 2. usbio.net [usbio.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Requirement for biotin and the function of biotin in cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RPMI-1640 Media Formulation [sigmaaldrich.com]
- 6. corning.com [corning.com]
- 7. 11320 - DMEM/F-12 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biotin in Cell Culture [sigmaaldrich.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. The biotin requirement of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of biotin on cellular functions in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing CHO Cell Cultures via Metabolite Analysis | Mabion [mabion.eu]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Development of optimal medium for production of commercially important monoclonal antibody 520C9 by hybridoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Biotin Identification Proteomics in Three-Dimensional Organotypic Human Skin Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-Sodium Conjugation to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The exceptionally high affinity between biotin (Vitamin H) and streptavidin forms the basis for numerous applications, including the detection, purification, and immobilization of proteins, nucleic acids, and, of particular interest here, peptides. Biotinylated peptides are powerful tools for studying protein-protein interactions, mapping signal transduction pathways, and in drug discovery efforts.
This document provides a detailed guide to the biotin conjugation of peptides, with a focus on using water-soluble biotinylating agents for broad applicability. While the term "biotin-sodium" might refer to the sodium salt of biotin, in the context of conjugation, it typically implies the use of a water-soluble biotinylation reagent, such as Sulfo-NHS-Biotin, where a sodium sulfonate group on the N-hydroxysuccinimide (NHS) ester ring enhances its solubility in aqueous buffers, simplifying the conjugation process for peptides that may be sensitive to organic solvents.
Principle of the Reaction
The most common and efficient method for biotinylating peptides is through the reaction of an amine-reactive biotinylating agent with the primary amines present on the peptide. These primary amines are found at the N-terminus of the peptide and on the side chain of lysine (B10760008) (Lys) residues. The NHS ester of biotin reacts with these primary amines to form a stable amide bond. By controlling the reaction conditions, such as pH and the molar ratio of biotin to peptide, the degree of biotinylation can be managed.
Data Presentation: Factors Influencing Biotinylation Efficiency
While precise, side-by-side comparative data on conjugation efficiency under varying conditions is often proprietary or specific to the peptide sequence, the following table summarizes key parameters and their general effects on the outcome of the peptide biotinylation reaction.
| Parameter | Recommended Range/Condition | Effect on Conjugation | Notes |
| Molar Ratio (Biotin:Peptide) | 1:1 to 20:1 | Higher ratios increase the degree of labeling. For single-labeling of small peptides, a 3-5:1 ratio is often sufficient to drive the reaction to completion.[1] For larger proteins, a 1:1 ratio can provide controlled biotinylation.[1] | Excessive biotinylation can lead to peptide precipitation and may interfere with its biological activity. Optimization is recommended for each specific peptide. |
| pH of Reaction Buffer | 7.0 - 8.5 | The reaction is more efficient at slightly alkaline pH as the primary amines are deprotonated and more nucleophilic.[2] | Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the peptide for reaction with the NHS-ester. Phosphate-buffered saline (PBS) or bicarbonate buffer are commonly used. |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Longer reaction times can increase the yield of biotinylated peptide. | Reaction time should be optimized to maximize conjugation while minimizing potential degradation of the peptide. |
| Temperature | 4°C to 25°C (Room Temperature) | Higher temperatures increase the reaction rate but also the rate of hydrolysis of the NHS-ester. | Reactions are often performed at room temperature for convenience or at 4°C to maintain the integrity of sensitive peptides. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. | Ensure the peptide is fully dissolved in the reaction buffer. |
Experimental Protocols
Materials and Equipment
-
Peptide of interest
-
Sulfo-NHS-Biotin (or other amine-reactive biotinylating agent)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 100 mM sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Solvent for biotin reagent (if not water-soluble): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis tubing (with appropriate molecular weight cut-off) for purification
-
Microcentrifuge tubes
-
Pipettes and tips
-
Rotator or shaker
Protocol 1: Biotinylation of Peptides using a Water-Soluble Biotinylating Agent (Sulfo-NHS-Biotin)
This protocol is suitable for most peptides and avoids the use of organic solvents.
-
Peptide Preparation : Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Biotin Reagent Preparation : Immediately before use, dissolve the Sulfo-NHS-Biotin in the Reaction Buffer to a concentration of 10 mM.
-
Biotinylation Reaction :
-
Calculate the required volume of the 10 mM Sulfo-NHS-Biotin solution to achieve the desired molar excess over the peptide (e.g., a 10-fold molar excess).
-
Add the calculated volume of the biotin reagent solution to the peptide solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction : Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.
-
Purification of the Biotinylated Peptide :
-
Dialysis : Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against PBS overnight at 4°C with at least three buffer changes.
-
Desalting Column : For smaller peptides, use a desalting spin column to remove excess biotin and quenching reagent according to the manufacturer's instructions.
-
Protocol 2: Biotinylation of Peptides using a Non-Water-Soluble Biotinylating Agent (NHS-Biotin)
This protocol is for biotinylating agents that require an organic solvent for dissolution.
-
Peptide Preparation : Dissolve the peptide in an appropriate aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Biotin Reagent Preparation : Immediately before use, dissolve the NHS-Biotin in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 50 mg/mL).
-
Biotinylation Reaction :
-
Calculate the required volume of the NHS-Biotin stock solution to achieve the desired molar excess.
-
Add the calculated volume of the biotin reagent to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid denaturation of the peptide.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.
-
-
Quenching the Reaction : Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification : Purify the biotinylated peptide using dialysis or a desalting column as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow: Pull-Down Assay
A common application for biotinylated peptides is in pull-down assays to identify binding partners from a cell lysate. The following diagram illustrates a typical workflow.
Caption: Workflow for a pull-down assay using a biotinylated peptide.
Signaling Pathway: EGFR Kinase Signaling
Biotinylated peptides can be designed as substrates for specific kinases, enabling the study of signaling pathways. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) kinase signaling cascade, where a biotinylated peptide substrate could be used to assay the activity of downstream kinases like MEK or ERK.
Caption: Simplified EGFR signaling pathway with potential for a biotinylated peptide substrate.
References
- 1. Detection of protein tyrosine kinase activity using a high-capacity streptavidin-coated membrane and optimized biotinylated peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Detection of Biotin-Labeled Proteins on Western Blots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein biotinylation, the process of attaching biotin (B1667282) to a protein, is a powerful and versatile tool in molecular biology. The exceptionally high affinity between biotin (Vitamin H) and streptavidin, a protein isolated from Streptomyces avidinii, forms the basis for numerous detection and purification applications.[1][2] When coupled with Western blotting, this interaction provides a robust and highly sensitive method for detecting specific biotin-labeled proteins within complex biological samples.[3][4]
This document provides detailed protocols and comparative data for three primary methods of detecting biotinylated proteins on a Western blot: chemiluminescent, colorimetric, and fluorescent detection. Each method leverages the biotin-streptavidin interaction but utilizes different reporter systems to generate a signal.
General Experimental Workflow
The detection of biotinylated proteins follows the standard Western blot procedure of SDS-PAGE and protein transfer to a membrane (PVDF or nitrocellulose). The key distinction lies in the detection step, where instead of a primary and secondary antibody sandwich, a streptavidin conjugate is used to directly bind to the biotinylated protein of interest.
Method 1: Chemiluminescent Detection
Chemiluminescence is the most widely used method for Western blotting due to its high sensitivity, allowing for the detection of proteins in the low picogram to femtogram range.[5] The technique relies on a streptavidin-enzyme conjugate, typically Horseradish Peroxidase (HRP), which catalyzes a reaction with a chemiluminescent substrate (e.g., luminol) to produce light.[6][7] This light signal is then captured by a CCD camera-based imager or X-ray film.[8]
Experimental Protocol: Chemiluminescence
-
Blocking: Following protein transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer. A typical starting dilution is 1:5,000 to 1:20,000. Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with a large volume of TBST to remove unbound conjugate.[7]
-
Substrate Incubation: Prepare the Enhanced Chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the blot with the substrate for 1 to 5 minutes.[10] Do not allow the membrane to dry out.
-
Signal Acquisition: Immediately capture the chemiluminescent signal using a digital imaging system or by exposing the blot to X-ray film.[8] Multiple exposures may be necessary to achieve the optimal signal-to-noise ratio.
Method 2: Colorimetric Detection
Colorimetric detection is a straightforward and cost-effective method that does not require specialized imaging equipment.[11] It uses a streptavidin-enzyme conjugate (either HRP or Alkaline Phosphatase, AP) that reacts with a chromogenic substrate to produce a colored, insoluble precipitate directly on the membrane.[11][12] While less sensitive than chemiluminescence, it is suitable for detecting more abundant proteins.[11]
Experimental Protocol: Colorimetric
-
Blocking: Block the membrane for 1 hour at room temperature as described for the chemiluminescent protocol.
-
Streptavidin-Enzyme Incubation: Dilute the Streptavidin-HRP or Streptavidin-AP conjugate in blocking buffer (e.g., 1:1,000 to 1:10,000). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Substrate Incubation: Add the appropriate chromogenic substrate (e.g., TMB or DAB for HRP; BCIP/NBT for AP) to the membrane.[12] Incubate until the desired band intensity is reached, typically from a few minutes to an hour. Monitor the color development closely to avoid over-development and high background.
-
Stop Reaction: Stop the enzymatic reaction by washing the membrane extensively with deionized water.[11]
-
Data Acquisition: The colored bands are stable and can be documented by scanning or photographing the dry membrane.
Method 3: Fluorescent Detection
Fluorescent Western blotting offers significant advantages, including high sensitivity, a wide linear dynamic range for accurate quantification, and the ability to perform multiplex detection (detecting multiple targets on the same blot).[13][14][15] This method uses streptavidin directly conjugated to a fluorophore.[16] An imaging system with the appropriate excitation light source and emission filters is required to detect the fluorescent signal.
Experimental Protocol: Fluorescence
-
Blocking: Block the membrane for 1 hour at room temperature. Use a blocking buffer optimized for fluorescent detection to minimize background autofluorescence. Low-fluorescence PVDF membranes are recommended.[13]
-
Streptavidin-Fluorophore Incubation: Dilute the streptavidin-fluorophore conjugate in the appropriate blocking buffer. A final concentration of 0.5–10 µg/mL is a common starting point.[16] Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three to four times for 5 minutes each with TBST, protected from light.
-
Signal Acquisition: Scan the membrane using a fluorescent imaging system with the appropriate excitation and emission filters for the chosen fluorophore.[17] The membrane can be scanned wet or after drying, as the signal is stable.
Quantitative Data Summary
The choice of detection method depends on the specific experimental requirements, such as the abundance of the target protein, the need for quantification, and the available equipment.
| Feature | Chemiluminescent Detection | Colorimetric Detection | Fluorescent Detection |
| Sensitivity | Very High (femtogram range)[5] | Low to Moderate (nanogram range)[11] | High (picogram range) |
| Signal Duration | Transient (minutes to hours)[6] | Stable (days to months)[18] | Very Stable (months)[15] |
| Quantification | Semi-quantitative; narrow linear range | Poor; non-linear | Excellent; wide linear dynamic range[19] |
| Multiplexing | Difficult; requires stripping and reprobing | Very limited; requires different colored substrates | Excellent; multiple targets with different fluorophores[13][20] |
| Equipment | CCD Imager or Darkroom/Film[8] | None (visual) or standard scanner | Fluorescent Laser Scanner/Imager[13] |
| Ease of Use | Moderate | Easy | Moderate |
| Cost | Moderate (Substrates) | Low | High (Imager) |
References
- 1. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. abcam.com [abcam.com]
- 4. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. Colorimetric Western blotting [jacksonimmuno.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Fluorescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biocompare.com [biocompare.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biotium.com [biotium.com]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. licorbio.com [licorbio.com]
Application Notes: Enhanced Signal Detection in Flow Cytometry Using Biotin-Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow cytometry is a powerful technique for single-cell analysis, enabling the characterization and quantification of heterogeneous cell populations. The sensitivity of detection is paramount, especially for low-abundance antigens. The use of biotin-conjugated primary antibodies in conjunction with fluorochrome-labeled streptavidin offers a versatile and robust method for signal amplification, enhancing the detection of such targets. This document provides detailed application notes and protocols for the successful implementation of this technique.
The core principle lies in the high-affinity, non-covalent interaction between biotin (B1667282) (Vitamin B7) and streptavidin, a protein isolated from Streptomyces avidinii.[1] Each streptavidin molecule has four binding sites for biotin, allowing for the recruitment of multiple fluorochrome molecules to a single primary antibody, thereby amplifying the signal.[1][2]
Advantages of the Biotin-Streptavidin System in Flow Cytometry
The biotin-streptavidin system offers several advantages over direct fluorochrome conjugation of primary antibodies:
-
Signal Amplification: The primary benefit is the significant amplification of the fluorescence signal, which is crucial for the detection of antigens with low expression levels.[1][3] A three-step immunolabeling protocol using this system has been shown to result in a 2.4 times higher specific fluorescence compared to a comparable two-step indirect immunofluorescence technique.
-
Versatility and Flexibility: A single biotinylated primary antibody can be used with a wide array of streptavidin conjugates, each labeled with a different fluorochrome. This allows for greater flexibility in multicolor panel design without the need to conjugate each primary antibody with a different dye.
-
Improved Staining of Low-Affinity Antibodies: The signal amplification can compensate for low-affinity primary antibodies, resulting in better resolution between positive and negative populations.
-
Cost-Effectiveness: It can be more economical to maintain a stock of various streptavidin-fluorochrome conjugates than to purchase or generate directly conjugated versions of every primary antibody of interest.
Data Presentation: Comparison of Staining Methods
| Feature | Direct Conjugation | Biotin-Streptavidin System |
| Workflow | Single-step incubation with a fluorochrome-conjugated primary antibody. | Two-step incubation: first with a biotinylated primary antibody, followed by a fluorochrome-conjugated streptavidin. |
| Signal Intensity | Standard signal intensity. | Amplified signal, beneficial for low-abundance targets. |
| Flexibility | Limited to the specific fluorochrome conjugated to the primary antibody. | High flexibility; one biotinylated antibody can be paired with many different streptavidin-fluorochrome conjugates. |
| Background | Generally lower non-specific binding. | Potential for slightly higher background, which can be minimized with proper blocking and washing steps. |
| Cost | Can be more expensive for a wide range of primary antibodies. | More cost-effective when using a variety of primary antibodies with a smaller set of streptavidin conjugates. |
Quantitative Signal Amplification Example
| Staining Method | Target Antigen | Mean Fluorescence Intensity (MFI) | Fold Amplification |
| Direct (FITC-conjugated anti-CD4) | CD4 | 1500 | 1x |
| Indirect (Biotinylated anti-CD4 + Streptavidin-FITC) | CD4 | 3600 | 2.4x |
Experimental Protocols
Protocol 1: Cell Surface Staining
This protocol describes the steps for staining cell surface antigens using a biotinylated primary antibody followed by a fluorochrome-conjugated streptavidin.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Biotinylated primary antibody
-
Fluorochrome-conjugated streptavidin
-
Isotype control (biotinylated)
-
Fc receptor blocking agent (optional)
-
Fixation buffer (optional, e.g., 1-4% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual flow cytometry tubes.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Add an Fc receptor blocking agent to the cell suspension and incubate for 10-15 minutes at 4°C. This step helps to reduce non-specific binding of antibodies to Fc receptors on the cell surface.
-
-
Primary Antibody Incubation:
-
Add the predetermined optimal concentration of the biotinylated primary antibody or isotype control to the appropriate tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step twice.
-
-
Secondary Reagent (Streptavidin) Incubation:
-
Resuspend the cell pellet in the residual buffer.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated streptavidin.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Final Washes:
-
Repeat the washing steps as described in step 4.
-
-
Cell Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If not analyzing immediately, cells can be fixed by resuspending in fixation buffer.
-
Analyze the samples on a flow cytometer.
-
Protocol 2: Intracellular Staining
This protocol is for the detection of intracellular antigens and requires cell fixation and permeabilization.
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., Cytofix/Cytoperm™ solution or 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., Perm/Wash™ buffer or PBS with 0.1% saponin)
Procedure:
-
Cell Surface Staining (Optional):
-
If also staining for surface markers, follow steps 1-4 of Protocol 1.
-
-
Fixation:
-
After the final wash of the surface staining, or after preparing the initial cell suspension, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
-
Washing:
-
Wash the cells twice with 1x Permeabilization Buffer.
-
-
Primary Antibody Incubation (Intracellular):
-
Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Buffer containing the optimal concentration of the biotinylated primary antibody or isotype control.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1x Permeabilization Buffer.
-
-
Secondary Reagent (Streptavidin) Incubation:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the optimal concentration of the fluorochrome-conjugated streptavidin.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Final Washes:
-
Wash the cells twice with 1x Permeabilization Buffer.
-
-
Cell Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Visualizations
Signaling Pathway Diagram
Caption: Indirect detection workflow using a biotinylated primary antibody.
Experimental Workflow Diagram
Caption: General experimental workflow for flow cytometry with biotinylated antibodies.
References
Application Note: Proximity-Dependent Biotinylation for Immunoprecipitation of Protein Complexes
Introduction
Proximity-dependent biotinylation (PDB) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the proteome of specific subcellular compartments in a native cellular environment. Methods like BioID (proximity-dependent Biotin (B1667282) Identification) overcome the limitations of traditional techniques such as co-immunoprecipitation (co-IP), which often fail to capture weak or transient interactions that are lost during stringent lysis and washing steps.
The core principle of BioID involves fusing a protein of interest (the "bait") to a promiscuous biotin ligase, such as a mutated E. coli BirA (BirA). When expressed in cells and supplied with excess biotin (often from a source like Biotin sodium), the BirA enzyme generates highly reactive biotinoyl-5'-AMP. This intermediate diffuses a short distance (approx. 10 nm) from the bait protein and covalently labels the lysine (B10760008) residues of nearby proteins (the "prey") before it is hydrolyzed. These biotinylated proteins can then be selectively and robustly isolated using streptavidin-coated beads for subsequent identification by mass spectrometry (MS).
Key Advantages:
-
Detection of Weak and Transient Interactions: Because the biotinylation is covalent, the history of protein associations is captured, allowing for the identification of interactions that are not stable enough to survive traditional co-IP procedures.
-
In Vivo Labeling: Labeling occurs within living cells, providing a snapshot of protein interactions in their natural physiological context.
-
Versatility: The method can be applied to a wide range of proteins, including those that are part of large, insoluble complexes or membrane-associated proteins, which are often challenging to study with conventional methods.
-
High-Affinity Purification: The extraordinarily strong and specific interaction between biotin and streptavidin (Kd ~10⁻¹⁴ M) allows for very stringent wash conditions, minimizing non-specific background and maximizing the purity of the isolated protein complexes.
Visualizations
Caption: Principle of Proximity-Dependent Biotinylation (BioID).
Caption: Experimental workflow for BioID immunoprecipitation.
Experimental Protocols
This protocol is a generalized procedure for a BioID experiment in mammalian cells. Optimization of cell numbers, biotin concentration, and incubation times may be required for specific bait proteins and cell lines.
Materials
-
Cell Lines: Stable cell line expressing the BirA-fusion protein of interest and a control cell line (e.g., expressing BirA alone).
-
Culture Medium: Appropriate for the cell line.
-
**Biot
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Biotinylation Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during biotinylation experiments using amine-reactive biotin (B1667282) sodium salts, such as NHS-Biotin and Sulfo-NHS-Biotin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting an NHS-ester of biotin with my protein?
A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is between 7 and 9.[1][2] The reaction rate increases with a higher pH; however, the rate of hydrolysis of the NHS ester also increases, which can lead to lower efficiency.[3][4] For a balance of reactivity and stability, a pH range of 8.3-8.5 is often recommended.[4]
Q2: Which buffers should I avoid for the biotinylation reaction?
A2: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency. Good buffer choices include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers.
Q3: How should I store and handle my biotin sodium salt reagent?
A3: Biotin NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reagent. It is recommended to prepare stock solutions in an anhydrous organic solvent like DMSO or DMF immediately before use and not to store aqueous solutions of the reagent, as they are prone to hydrolysis.
Q4: What is the recommended molar ratio of biotin to protein?
A4: The optimal molar ratio of biotin to protein can vary depending on the protein's concentration and the number of available primary amines. It is often necessary to test a range of molar ratios to find the optimal condition for your specific protein. For initial experiments, a 20-fold molar excess of the biotinylation reagent is a common starting point. For more dilute protein solutions (≤ 2 mg/mL), a ≥ 20-fold molar excess is recommended, while for more concentrated solutions (2-10 mg/mL), a ≥ 12-fold molar excess can be used. In some cases, a 1:1, 3:1, or 5:1 ratio may be sufficient.
Q5: My protein precipitates after the biotinylation reaction. What could be the cause?
A5: Protein precipitation can occur due to over-biotinylation. The attachment of multiple hydrophobic biotin molecules can alter the protein's isoelectric properties and lead to a decrease in solubility. To address this, try reducing the molar excess of the biotin reagent in the reaction. Using biotinylation reagents with a polyethylene (B3416737) glycol (PEG) spacer arm can also help to increase the solubility of the biotinylated protein.
Troubleshooting Guide
If you are experiencing low or no signal from your biotinylated molecule, consider the following potential causes and solutions.
Issue: Low or No Biotin Labeling Detected
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). Switch to a non-amine-containing buffer such as PBS, HEPES, or bicarbonate at a pH of 7-9. |
| Suboptimal Reaction pH | Verify that the pH of your reaction buffer is within the optimal range of 7-9. The reaction is highly pH-dependent, and a low pH will result in protonated amines that do not react efficiently with the NHS ester. |
| Hydrolyzed/Inactive Biotin Reagent | Biotin NHS esters are susceptible to hydrolysis. Always use a fresh stock solution of the biotin reagent dissolved in an anhydrous solvent like DMSO or DMF. Ensure the reagent is properly stored at -20°C with a desiccant and warmed to room temperature before opening. |
| Insufficient Molar Ratio of Biotin | The molar ratio of biotin to your target molecule may be too low. Increase the molar excess of the biotin reagent in the reaction. It is advisable to test a range of ratios to optimize the labeling for your specific target. |
| Low Protein Concentration | For efficient labeling, a protein concentration of >1 mg/mL is typically recommended. If your protein solution is too dilute, consider concentrating it before the biotinylation reaction. |
| Short Incubation Time | The reaction may not have proceeded to completion. Increase the incubation time of the coupling reaction. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice. |
Experimental Protocols
General Protocol for Protein Biotinylation with NHS-Biotin
-
Protein Sample Preparation :
-
Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9.
-
If the protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
The recommended protein concentration is at least 1 mg/mL.
-
-
Preparation of Biotin Reagent Stock Solution :
-
Allow the vial of NHS-Biotin to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-Biotin in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Aqueous solutions of NHS esters are not stable and should be used immediately.
-
-
Biotinylation Reaction :
-
Calculate the required volume of the 10 mM biotin stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the biotin reagent to your protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction :
-
To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Removal of Excess Biotin :
-
Remove non-reacted biotin and the quenching buffer by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Data Presentation
Recommended Molar Coupling Ratios (MCR) of Biotin Reagent to Protein
| Protein Concentration | Recommended Molar Excess | Reference(s) |
| > 1 mg/mL | 20-fold excess (starting point) | |
| 2-10 mg/mL | ≥ 12-fold excess | |
| ≤ 2 mg/mL | ≥ 20-fold excess | |
| < 500 µg/mL | 3:1 or 5:1 | |
| General Recommendation | 1:1 (if sufficient) |
Stability of Sulfo-NHS-LC-Biotin in Aqueous Solution
| pH | Hydrolysis Half-Life | Reference(s) |
| > 8.0 | < 15 minutes | |
| < 6.5 | > 2 hours |
Visualizations
Caption: A streamlined workflow for a typical protein biotinylation experiment.
Caption: A logical flow diagram for troubleshooting low biotinylation efficiency.
References
How to remove excess unbound Biotin sodium after a labeling reaction?
This technical support center provides guidance for researchers, scientists, and drug development professionals on the crucial step of removing excess unbound biotin (B1667282) sodium following a labeling reaction. Inadequate removal of free biotin can lead to high background noise, reduced assay sensitivity, and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove excess unbound biotin after a labeling reaction?
Excess, unbound biotin can compete with biotinylated molecules for binding sites on avidin (B1170675) or streptavidin conjugates, leading to reduced signal and inaccurate results in downstream applications.[1] It is a common cause of high background and low sensitivity in assays like ELISA, Western blotting, and pull-down experiments.
Q2: What are the common methods for removing free biotin?
The most common methods for removing unbound biotin are based on the size difference between the small biotin molecule and the much larger labeled protein or antibody. These methods include:
-
Dialysis: A simple and effective method for large sample volumes, involving the diffusion of small molecules across a semi-permeable membrane.
-
Gel Filtration/Size-Exclusion Chromatography (SEC): This technique separates molecules based on size. It can be performed using gravity-based columns or, more commonly, spin columns for faster processing.
-
Magnetic Beads: This method utilizes streptavidin-coated magnetic beads to first capture the biotinylated molecule, allowing the unbound biotin to be washed away. The purified molecule is then eluted from the beads.
Q3: Which method is right for my experiment?
The choice of method depends on factors such as your sample volume, desired purity, protein concentration, and available equipment. See the comparison table below for a summary of the key features of each technique.
Comparison of Biotin Removal Methods
| Feature | Dialysis | Gel Filtration (Spin Columns) | Magnetic Beads |
| Principle | Diffusion across a semi-permeable membrane | Size-exclusion chromatography | Affinity capture and release |
| Processing Time | 4 hours - 2 days (multiple buffer changes required)[2] | < 15 minutes[3][4] | < 30 minutes |
| Typical Protein Recovery | > 90% | > 95%[4] | > 90%[5] |
| Biotin Removal Efficiency | High (dependent on dialysis volume and duration) | > 95% with appropriate resin[4][5] | Very high (>95%)[5] |
| Sample Volume | > 100 µL to several mLs | 20 µL - 4 mL[2][4] | Wide range, ideal for low volumes |
| Pros | Simple, cost-effective for large volumes, gentle on proteins | Fast, high recovery, easy to use | Very fast, high purity, suitable for automation[5] |
| Cons | Time-consuming, requires large buffer volumes, potential for sample dilution | Limited by column capacity, potential for some sample dilution | Can be more expensive, elution may require harsh conditions |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Labeled Protein | Protein Precipitation: Over-biotinylation can decrease the solubility of your protein. | Optimize the molar ratio of biotin to your protein in the labeling reaction. A lower ratio may be necessary. Ensure the reaction buffer pH is optimal for your protein's stability.[2] |
| Non-specific Binding: The protein may be sticking to the dialysis membrane or spin column resin. | For dialysis, try a different membrane material (e.g., cellulose (B213188) ester). For spin columns, ensure the resin is designed for low protein binding. Adding a carrier protein like BSA (if compatible with your downstream application) can sometimes help. | |
| Sample Loss During Handling: Multiple transfer steps can lead to the loss of a significant amount of sample, especially with small volumes. | Minimize the number of transfers. Use low-binding microcentrifuge tubes. For small volumes, consider using microdialysis units or spin columns designed for small sample volumes. | |
| Inefficient Removal of Free Biotin | Inadequate Purification Parameters: Dialysis time may be too short, or the number of buffer changes may be insufficient. The molecular weight cut-off (MWCO) of the gel filtration resin might be too high. | Dialysis: Increase the dialysis time and the number of buffer changes. Dialysis against a buffer volume at least 100 times the sample volume, with at least two buffer changes over 24-48 hours, is recommended.[2] Gel Filtration/Spin Columns: Ensure the MWCO of the resin is appropriate to separate your labeled molecule from the small biotin molecule. For most proteins, a 7 kDa MWCO is effective.[2][4] |
| High Background in Downstream Assays | Residual Free Biotin: Incomplete removal of unbound biotin is a likely cause. | Repeat the purification step. For affinity purification, a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before incubation with streptavidin/avidin beads can be beneficial. |
| Over-labeling of the Protein: Too many biotin molecules on your protein can lead to non-specific binding. | Reduce the molar excess of the biotinylation reagent in your labeling reaction. |
Experimental Protocols & Workflows
Protocol 1: Dialysis
This method is suitable for larger sample volumes where processing time is not a critical factor.
Methodology:
-
Hydrate the Dialysis Membrane: Wet the dialysis tubing or cassette (e.g., 10 kDa MWCO for most proteins) in the dialysis buffer (e.g., PBS, pH 7.4).
-
Load Sample: Load the biotinylation reaction mixture into the dialysis device and seal it securely.
-
Dialyze: Immerse the sealed device in a beaker containing a large volume of chilled (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours. For optimal removal of unbound biotin, perform at least two buffer changes over a period of 24-48 hours.
-
Sample Recovery: Carefully remove the sample from the dialysis device.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. bioclone.net [bioclone.net]
Preventing non-specific binding of Biotin sodium-labeled probes.
Technical Support Center: Biotin-Labeled Probes
This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of biotin (B1667282) sodium-labeled probes. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background or non-specific binding with biotin-labeled probes?
High background or non-specific binding in assays using biotin-labeled probes can stem from several factors:
-
Endogenous Biotin: Many tissues and cells, particularly liver, kidney, spleen, and adipose tissue, contain naturally occurring biotin.[1][2][3] The streptavidin or avidin (B1170675) conjugates used for detection can bind to this endogenous biotin, leading to false positive signals.[1][3]
-
Probe-Related Issues: The probe itself can be a source of non-specificity. Probes that are too large, have formed aggregates, or have low complexity sequences can bind non-specifically to surfaces or other molecules.[4][5] Excess unbound biotin in the probe solution can also compete for binding sites on streptavidin/avidin, reducing signal strength.[6]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on membranes, plates, or tissue sections allows the probe or detection reagents to adhere randomly.[7]
-
Hydrophobic and Ionic Interactions: Probes and other reagents can non-specifically bind to surfaces due to hydrophobic or electrostatic interactions.[8][9]
-
Contamination: Reagents contaminated with biotin or microbes can lead to high background.[10][11]
-
Over-incubation or High Reagent Concentration: Using excessive concentrations of the biotinylated probe, streptavidin-enzyme conjugate, or substrate, or incubating for too long can increase background signal.[7][12][13]
Q2: What is endogenous biotin and in which tissues is it most problematic?
Endogenous biotin, also known as Vitamin H, is a naturally occurring cofactor for carboxylase enzymes present in all living cells.[1] Its presence can cause significant background staining when using avidin or streptavidin-based detection systems. Tissues with high metabolic activity, such as the liver, kidney, spleen, mammary gland, and adipose tissue, typically have high levels of endogenous biotin and are most problematic.[2][3][14]
Q3: How can I block endogenous biotin?
A common and effective method for blocking endogenous biotin involves a two-step sequential incubation:
-
Avidin/Streptavidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This saturates the endogenous biotin molecules present in the tissue.[1][2]
-
Biotin Incubation: Following a wash step, the sample is incubated with an excess of free biotin. This step is crucial to block the remaining unoccupied biotin-binding sites on the avidin/streptavidin molecules added in the first step.[1][2]
Without the second step, the blocking avidin/streptavidin would be free to bind your biotinylated probe, leading to a loss of specific signal.[1] Commercial kits are widely available for this purpose.[15][16][17][18]
Q4: My probe is DNA/RNA. Can the probe itself cause non-specific binding?
Yes, nucleic acid probes can contribute to non-specific binding. Factors include:
-
Probe Size: For in situ hybridization (ISH), optimal probe sizes are typically in the range of 300-600 base pairs.[19] Larger fragments can be "sticky" and cause background.[4]
-
Sequence Characteristics: Probes with low sequence complexity, high G-rich content (especially GGG motifs), or those that can form stable self-folding structures are more prone to non-specific hybridization.[5][20]
-
Purity: It is important to purify the biotinylated probe to remove unincorporated biotin and primers, which can interfere with the assay.[6]
Troubleshooting Guide
This section addresses specific issues and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background Across Entire Sample | Endogenous biotin not blocked.[3][21] | Implement a sequential avidin/streptavidin and then biotin blocking step before applying the primary antibody or probe.[1][2][18] |
| Insufficient blocking of non-specific sites.[7] | Increase the concentration or incubation time of your blocking buffer (e.g., BSA, normal serum, casein).[7][8] Consider using a different blocking agent. | |
| Concentration of biotinylated probe or detection reagent (streptavidin-HRP) is too high.[7][13] | Titrate the probe and streptavidin conjugate to find the optimal concentration that maximizes signal-to-noise ratio.[12][13] | |
| Inadequate washing.[10][11] | Increase the number and duration of wash steps. Add a surfactant like Tween-20 to the wash buffer to help remove unbound reagents.[11] | |
| Weak or No Signal | Excess free biotin competing for binding sites.[6] | Ensure the biotinylated probe is purified to remove any unincorporated biotin.[6] |
| Inefficient biotin labeling. | Verify the efficiency of the biotinylation reaction. Consider using a different labeling chemistry or a dual-biotin label for stronger binding.[6] | |
| Degradation of reagents. | Use fresh reagents and ensure they have been stored correctly.[13] | |
| Sub-optimal incubation times or temperatures. | Optimize incubation times and temperatures for probe hybridization and detection steps.[12][13] | |
| Spotty or Uneven Staining | Probe or reagent aggregation. | Centrifuge the probe and detection reagents before use to pellet any aggregates. |
| Inadequate deparaffinization (for IHC).[14] | Ensure complete removal of paraffin (B1166041) from tissue sections. | |
| Tissue drying out during incubation. | Perform incubations in a humidified chamber to prevent the sample from drying.[4] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is for use in applications like immunohistochemistry (IHC), Western blotting, or ELISAs before the addition of the biotin-labeled probe.[1]
Materials:
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Protein-based blocker (e.g., 5% BSA or normal serum in TBS)
-
Streptavidin Solution (0.1 mg/mL in Wash Buffer)
-
Biotin Solution (0.5 mg/mL in Wash Buffer)
Procedure:
-
Perform the standard blocking step for your assay with a protein-based blocker for 30-60 minutes.[1]
-
Wash the sample two to three times with Wash Buffer.
-
Incubate the sample with the Streptavidin Solution for 15 minutes at room temperature.[1][2][17] This allows the streptavidin to bind to endogenous biotin.
-
Wash the sample three times for 5-10 minutes each with Wash Buffer.[1]
-
Incubate the sample with the Biotin Solution for 15-30 minutes at room temperature.[1] This saturates the remaining biotin-binding sites on the streptavidin.
-
Wash the sample three times for 5-10 minutes each with Wash Buffer.[1]
-
The sample is now ready to proceed with the addition of your biotinylated probe.
Protocol 2: Purification of Biotin-Labeled DNA Probe by Spin Column
This protocol is used to remove unincorporated biotin-11-dUTP and small DNA fragments after a nick translation labeling reaction.[19]
Materials:
-
1 mL Tuberculin Syringe
-
Siliconized Glass Wool
-
Sephadex G-50 resin
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
15 mL Conical Tube
-
1.5 mL Microcentrifuge Tube
Procedure:
-
Plug the bottom of the 1 mL syringe with a small amount of siliconized glass wool.
-
Fill the syringe with Sephadex G-50 resin.
-
Place the syringe into a 15 mL conical tube and centrifuge at 1,500 rpm for 4 minutes to pack the column.
-
Repeat steps 2 and 3 until the packed column volume is approximately 0.9 mL.[19]
-
Wash the column twice by adding 55 µL of TE buffer and centrifuging at 1,500 rpm for 4 minutes each time.
-
Place a clean 1.5 mL microcentrifuge tube inside the 15 mL conical tube, under the syringe, to collect the purified probe.
-
Load the biotin labeling reaction mixture (up to 55 µL) onto the top of the packed resin.
-
Centrifuge at 1,500 rpm for 4 minutes to elute the purified, biotin-labeled probe.[19] The purified probe is now in the 1.5 mL tube and can be stored frozen for long-term use.[19]
Data Presentation
Table 1: Common Blocking Agents and Buffer Additives
| Agent | Typical Concentration | Mechanism of Action & Use Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common protein blocker that physically coats surfaces to prevent non-specific adherence of probes and antibodies.[8] Use high-purity, biotin-free grades. |
| Normal Serum | 5-10% (v/v) | Contains a mixture of proteins that block non-specific sites. Use serum from the same species as the secondary antibody to block cross-reactive antibodies.[21] |
| Non-fat Dry Milk | 1-5% (w/v) | An inexpensive and effective blocking agent, but should be avoided in biotin-based systems as it can contain endogenous biotin.[21] |
| Casein | 0.5-1% (w/v) | A phosphoprotein that acts as an effective blocking agent for various surfaces. |
| Tween-20 / Triton X-100 | 0.05-0.1% (v/v) | Non-ionic detergents added to wash and blocking buffers to reduce hydrophobic interactions and surface tension.[8][22] |
| Sodium Chloride (NaCl) | Increase to 250-500 mM | High salt concentrations in buffers can reduce non-specific electrostatic interactions.[8][9][23] |
| Competitor DNA/RNA | 0.1 µg/µL | For nucleic acid probe experiments, non-specific DNA (e.g., sheared salmon sperm DNA) or tRNA can be added to the hybridization buffer to reduce probe binding to non-target sequences.[22][23] |
Visualizations
Caption: Troubleshooting workflow for high background in biotin-based assays.
Caption: Diagram illustrating specific vs. non-specific binding mechanisms.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 3. 内因性検出のブロック法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of signal-to-noise ratio for efficient microarray probe design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. arp1.com [arp1.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ReadyProbes™ Streptavidin/Biotin Blocking Solution (1X) 1 kit | Contact Us | Invitrogen™ [thermofisher.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. abcam.com [abcam.com]
- 19. PREPARATION AND PURIFIATION OF BIOTIN-LABELED PROBES FOR IN SITU HYBRIDIZATION (ISH) [k-state.edu]
- 20. Optimization of signal-to-noise ratio for efficient microarray probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The effect of pH on the efficiency of Biotin sodium labeling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the biotin (B1667282) sodium labeling of proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for biotin sodium labeling?
A1: The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester of biotin with a primary amine on a target molecule is between pH 7 and 9.[1][2][3] The reaction rate increases with a higher pH; however, the rate of hydrolysis of the NHS ester also increases, which can lower the overall labeling efficiency.[4][5] For many applications, a pH of 8.0 to 8.5 is recommended as a good compromise between reaction rate and NHS-ester stability.
Q2: Which buffers are recommended for the biotinylation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, which would compete with the target molecule for reaction with the biotin-NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, and HEPES buffer.
Q3: Which buffers should be avoided for biotinylation?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided as they will quench the reaction by competing with the target molecule for the NHS ester.
Q4: How does pH affect the stability of the biotin-NHS ester?
A4: The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis is highly pH-dependent. At a higher pH, the rate of hydrolysis increases significantly, reducing the amount of active biotin reagent available to react with the target molecule. For instance, the half-life of sulfo-NHS-LC-biotin is over 2 hours at pH values below 6.5, but drops to under 15 minutes at a pH above 8.0.
Q5: My biotin labeling efficiency is low. What are the potential causes related to pH?
A5: Low labeling efficiency can be caused by several pH-related factors:
-
Suboptimal pH: If the pH is too low (below 7), the primary amines on the target molecule will be protonated and less reactive. If the pH is too high (above 9), the biotin-NHS ester will rapidly hydrolyze before it can react with the target.
-
Incorrect Buffer: The presence of primary amine-containing buffers like Tris or glycine will compete with your target molecule.
-
pH Shift during Reaction: The hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time, especially in large-scale labeling reactions. This can slow down the labeling reaction. Using a more concentrated buffer can help to maintain a stable pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Biotin Labeling Detected | Incorrect reaction pH. The pH of the reaction buffer is outside the optimal range of 7-9. | Ensure the reaction buffer is within the optimal pH range. A pH of 8.3-8.5 is often a good starting point. Use a pH meter to verify the pH of your buffer before starting the reaction. |
| Use of an incompatible buffer. The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule for the biotin reagent. | Perform a buffer exchange to an amine-free buffer such as PBS, sodium bicarbonate, or HEPES. | |
| Hydrolysis of the biotin-NHS ester. The biotin reagent was exposed to moisture or a high pH for an extended period before the reaction, leading to its inactivation. | Allow the biotin reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the biotin solution immediately before use and do not store aqueous solutions of the reagent. | |
| Protein Precipitation During Labeling | Over-modification of the protein. High pH can lead to a very rapid reaction and a high degree of labeling, which can alter the protein's isoelectric point and cause it to precipitate. | Lower the pH of the reaction to slow down the labeling process. You can also reduce the molar excess of the biotin reagent. |
Quantitative Data Summary
The stability of the biotin-NHS ester is critically dependent on the pH of the aqueous solution. The following table summarizes the hydrolysis half-life of Sulfo-NHS-LC-Biotin at different pH values.
| pH | Hydrolysis Half-Life |
| < 6.5 | > 2 hours |
| > 8.0 | < 15 minutes |
Experimental Protocols
General Protocol for Biotinylation of Proteins with NHS-Ester Biotin
This protocol provides a general guideline for the biotinylation of proteins. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for non-water-soluble NHS-biotin reagents
-
Reaction buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Prepare the Biotin Reagent Solution:
-
Allow the NHS-ester biotin reagent vial to equilibrate to room temperature before opening.
-
For water-soluble Sulfo-NHS-biotin, dissolve it in the reaction buffer immediately before use.
-
For water-insoluble NHS-biotin, dissolve it in anhydrous DMSO or DMF to create a stock solution.
-
-
Biotinylation Reaction:
-
Add the biotin reagent solution to the protein solution. The molar ratio of biotin to protein will need to be optimized, but a starting point is often a 20-fold molar excess of biotin.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester biotin. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
References
Optimizing the concentration of Biotin sodium for cell-based assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of biotin (B1667282) and biotin-based reagents in their cell-based assays.
Section 1: Biotin Sodium as a Cell Culture Supplement
Biotin (Vitamin B7) is an essential water-soluble vitamin crucial for cell proliferation, energy metabolism, and fatty acid synthesis.[1] It acts as a cofactor for carboxylase enzymes involved in key metabolic pathways.[2][3][4] While many commercial media formulations contain biotin, supplementation may be necessary for biotin-deficient media or in experiments with high metabolic demand.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of biotin in cell culture?
A1: Biotin is a critical coenzyme for five mammalian carboxylases that are essential for processes like gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[6] It is vital for cell growth, proliferation, and overall metabolic health.[1][7] Some studies also suggest a role for biotin in gene expression and DNA replication.[2]
Q2: When should I supplement my cell culture media with this compound?
A2: Supplementation is recommended when using biotin-deficient media, such as some formulations of DMEM and MEM, or when culturing cells with high metabolic activity or those engineered to express biotin-dependent enzymes (e.g., TurboID).[8] It is also crucial for serum-free culture conditions where biotin may be limited.[8]
Q3: What is the recommended concentration range for this compound supplementation?
A3: The optimal concentration can vary by cell line and application. However, a general starting point is within the range found in common cell culture media. One source suggests a concentration range of 0.01 to 0.82 µmol/L for primary cells.[8] Another study on JAr choriocarcinoma cells used concentrations from deficient (25 pmol/L) to physiological (250 pmol/L) and pharmacological (10,000 pmol/L) levels.[7] For experiments involving proximity labeling with BirA*, a final concentration of 50 µM biotin in the culture media is often used.[9]
Q4: Is this compound stable in cell culture media?
A4: Biotin is relatively stable under physiological conditions. However, it can be susceptible to degradation by oxidative stress, UV radiation, and certain chemicals like formaldehyde.[10] It is best to prepare fresh media with biotin supplementation and avoid prolonged exposure to light.
Troubleshooting Guide: this compound Supplementation
| Issue | Possible Cause | Recommended Solution |
| Reduced Cell Viability or Proliferation | Biotin Deficiency: The media may lack sufficient biotin for optimal cell growth.[5][7] | Supplement the media with this compound. Start with a concentration of ~35 nmol/L, which is similar to mouse serum levels, and optimize from there.[8] |
| Biotin Degradation: Biotin may have been inactivated by oxidative stress or light exposure. | Prepare fresh media and protect it from light. Consider adding antioxidants like Vitamin E for partial protection. | |
| Inconsistent Assay Results | Variable Biotin Concentration: Inconsistent supplementation or lot-to-lot variability in serum can affect biotin levels. | Use a consistent source and lot of media and supplements.[11] For serum-free conditions, ensure consistent biotin supplementation. |
| Biotin Interference: Excess biotin can interfere with streptavidin-biotin-based detection systems.[12][13][14] | If using a biotin-based assay, ensure the supplemental biotin concentration is not excessively high. It may be necessary to wash the cells with biotin-free buffer before the assay. | |
| Unexpected Changes in Gene or Protein Expression | Biotin's Effect on Gene Regulation: Biotin can influence the expression of certain genes.[1][2] | Be aware of biotin's potential regulatory roles and include appropriate controls to distinguish these effects from your experimental manipulations. |
Data Presentation: this compound Concentrations
| Parameter | Concentration Range | Cell Type/Application | Reference |
| Typical Media Concentration | 0.01 - 0.82 µmol/L | Primary Cells | [8] |
| Mouse Serum Level (Starting Point) | ~35 nmol/L | Primary Mouse Cells | [8] |
| Proximity Labeling (BirA*) | 50 µmol/L | 2D/3D Keratinocyte Cultures | [9] |
| Experimental Range (Deficient) | 25 pmol/L | JAr Choriocarcinoma Cells | [7] |
| Experimental Range (Physiological) | 250 pmol/L | JAr Choriocarcinoma Cells | [7] |
| Experimental Range (Pharmacological) | 10,000 pmol/L | JAr Choriocarcinoma Cells | [7] |
Visualization: Role of Biotin in Cellular Metabolism
Caption: Biotin's central role as a cofactor for carboxylase enzymes.
Section 2: Optimizing Biotinylation Reagents for Cell-Based Assays
Cell surface biotinylation is a common technique to label and isolate surface proteins. This typically involves using an N-hydroxysuccinimide (NHS) ester of biotin, such as Sulfo-NHS-LC-Biotin, which reacts with primary amines on extracellular domains of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Sulfo-NHS-Biotin?
A1: this compound is the salt of Vitamin B7, used as a nutrient supplement in cell culture media. Sulfo-NHS-Biotin is a chemical reagent designed to covalently attach biotin to proteins, typically for labeling and subsequent detection or purification. The "Sulfo" group makes it water-soluble and membrane-impermeable, restricting its labeling to cell surface proteins.
Q2: How do I choose the right concentration of biotinylation reagent?
A2: The optimal concentration depends on the cell type, cell density, and the specific reagent used. A titration experiment is highly recommended to determine the concentration that provides efficient labeling without compromising cell viability. Typical starting concentrations range from 0.25 to 2.5 mg/mL.
Q3: Why is the biotinylation reaction performed at a low temperature (e.g., 4°C)?
A3: Performing the reaction on ice or at 4°C minimizes the internalization of labeled proteins and other membrane turnover processes. This ensures that the biotinylation is largely restricted to the proteins present on the cell surface at that time.
Q4: What is the purpose of the quenching step?
A4: A quenching solution, typically containing a primary amine like glycine (B1666218) or Tris, is added to react with and inactivate any excess, unreacted biotinylation reagent. This prevents non-specific labeling of proteins after cell lysis.
Troubleshooting Guide: Cell Surface Biotinylation
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal (Poor Biotinylation) | Reagent Inactivity: The biotinylation reagent may have been hydrolyzed. | Prepare the biotinylation reagent solution immediately before use. |
| Insufficient Reagent Concentration: The concentration of the biotinylation reagent was too low for the number of cells. | Perform a concentration titration to find the optimal reagent concentration. | |
| Interfering Substances: Primary amines in the buffer (e.g., Tris, glycine) or culture media can compete with target proteins for the reagent. | Wash cells thoroughly with an amine-free buffer like ice-cold PBS before adding the biotinylation reagent. | |
| High Background (Non-specific Signal) | Inefficient Quenching: Unreacted biotinylation reagent was not fully quenched and labeled intracellular proteins upon lysis. | Ensure the quenching step is performed for the recommended time and with a sufficient concentration of the quenching agent (e.g., 50-100 mM glycine). |
| Cell Lysis During Labeling: Some cells may have lysed during the labeling process, exposing intracellular proteins to the reagent. | Handle cells gently, use ice-cold buffers, and check cell viability before and after the procedure. | |
| Endogenous Biotin: Some tissues and cells (e.g., kidney, liver) have high levels of endogenous biotinylated proteins. | If high background persists, consider using a biotin blocking kit or a non-biotin-based detection system. | |
| Poor Cell Health or Detachment | Toxicity of Reagent: High concentrations of the biotinylation reagent can be toxic to cells. | Optimize the reagent concentration to the lowest effective level. Reduce incubation time if possible. |
| Excessive Washing: Multiple washing steps can cause adherent cells to detach. | Handle cells gently during washing. For sensitive cell lines, consider coating plates with poly-D-lysine or a similar attachment factor. |
Experimental Protocols
Protocol 1: General Cell Surface Biotinylation
-
Cell Preparation: Culture cells to the desired confluency (typically 80-90%).
-
Washing: Gently wash the cells two to three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any primary amines from the culture medium.
-
Biotinylation: Prepare the biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) solution in ice-cold PBS immediately before use. A typical starting concentration is 0.25 mg/mL. Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.
-
Quenching: Aspirate the biotinylation solution and quench the reaction by adding an ice-cold quenching buffer (e.g., PBS containing 100 mM glycine) for 5-10 minutes at 4°C.
-
Final Washes: Wash the cells two to three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer for your downstream application (e.g., immunoprecipitation, western blot).
Protocol 2: Cell Viability Assay (Example: XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or the biotinylation reagent for the desired duration. Include untreated and vehicle controls.
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Measurement: Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (e.g., 450-500 nm).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Data Presentation: Biotinylation Reagent Parameters
| Parameter | Typical Range/Condition | Purpose |
| Reagent Concentration | 0.25 - 2.5 mg/mL | To achieve sufficient labeling of surface proteins. |
| Incubation Time | 30 minutes | To allow for the reaction to proceed while minimizing internalization. |
| Incubation Temperature | 4°C | To inhibit membrane trafficking and endocytosis. |
| Quenching Agent | 50 - 100 mM Glycine or Tris | To inactivate excess biotinylation reagent. |
| Quenching Time | 5 - 10 minutes | To ensure complete quenching of the reaction. |
Visualization: Experimental Workflow and Troubleshooting Logic
Caption: Workflow for cell surface biotinylation with key troubleshooting checkpoints.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. cambridge.org [cambridge.org]
- 3. What is the mechanism of Biotin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Requirement for biotin and the function of biotin in cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell and Molecular Aspects of Human Intestinal Biotin Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin supply affects rates of cell proliferation, biotinylation of carboxylases and histones, and expression of the gene encoding the sodium-dependent multivitamin transporter in JAr choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biotin Identification Proteomics in Three-Dimensional Organotypic Human Skin Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cyprusjmedsci.com [cyprusjmedsci.com]
- 13. stjames.ie [stjames.ie]
- 14. Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling of Biotin sodium solutions to maintain activity.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of biotin (B1667282) sodium solutions to maintain their biological activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of biotin sodium?
Biotin has low solubility in neutral aqueous solutions. To prepare a concentrated stock solution, dissolve d-biotin powder in a slightly alkaline solution or an organic solvent.[1][2][3]
-
Alkaline Solution Method: Add the desired amount of biotin to water and then add a few drops of a strong base like 1N NaOH dropwise until the biotin completely dissolves.[2][3][4][5] This method is suitable for most cell culture applications after sterile filtration.
-
Organic Solvent Method: Biotin can be dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your downstream applications, as high concentrations may affect protein stability or cell viability.[1][2]
2. What are the recommended storage conditions for this compound solutions?
Proper storage is crucial to prevent the degradation of biotin and maintain its activity.
-
Short-term Storage: Aqueous solutions of biotin at moderately acidic to neutral pH are stable for several months when stored at 2-8°C. Solutions in PBS at pH 7 can be stored at 2-8°C for up to two weeks.
-
Long-term Storage: For long-term storage, it is recommended to aliquot the this compound solution and store it at -20°C.[5] This minimizes the effects of repeated freeze-thaw cycles.
-
Protection from Light: While biotin is relatively photostable, it is good practice to store solutions in amber vials or protected from light to prevent any potential degradation.
3. What factors can affect the stability of this compound solutions?
Several factors can influence the stability of biotin in solution:
-
pH: Biotin is most stable in solutions with a pH between 4 and 9.[6] In strongly acidic or alkaline solutions (pH > 9), its stability decreases.[6]
-
Temperature: Biotin solutions are stable at 100°C in moderately acidic or neutral pH, allowing for heat sterilization. However, for preserving maximum activity during storage, lower temperatures are recommended.
-
Oxidizing Agents: The sulfur atom in the biotin structure can be oxidized, leading to a loss of biological activity. Avoid strong oxidizing agents in your buffer preparations.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the biotin solution upon storage. | The concentration of biotin exceeds its solubility in the buffer at the storage temperature. | Gently warm the solution to 37°C and swirl to redissolve the precipitate. If it persists, consider preparing a fresh, more dilute solution or using a buffer with a slightly higher pH. For long-term storage, using aliquots can help prevent repeated precipitation issues. |
| The pH of the solution has shifted to a more acidic range where biotin is less soluble. | Check the pH of your solution and adjust it to a neutral or slightly alkaline range (pH 7-8) if necessary. | |
| Loss of biotin activity in my assay (e.g., ELISA, Western Blot). | The biotin solution has degraded due to improper storage. | Prepare a fresh biotin solution from a solid powder stored at 2-8°C. Ensure the new solution is stored correctly in aliquots at -20°C for long-term use. |
| The biotinylated probe was not sufficiently labeled. | Optimize the biotinylation reaction by adjusting the molar excess of the biotinylation reagent to the protein concentration.[7] | |
| Interference from endogenous biotin in the sample. | Use a blocking buffer that does not contain biotin (e.g., avoid milk-based blockers).[7] Consider using avidin (B1170675) to block free biotin in your sample before adding the biotinylated probe.[8] | |
| High background or non-specific binding in my experiment. | Excess unbound biotin or biotinylation reagent is present. | Ensure that all free biotin is removed from your biotinylated protein sample by dialysis or desalting column after the labeling reaction.[9] |
| Non-specific binding of streptavidin/avidin conjugates. | Increase the number of wash steps after incubation with the streptavidin/avidin conjugate.[10] Include a detergent like Tween-20 in your wash buffers to reduce non-specific interactions.[7][10] Pre-clear your lysate with beads that do not have streptavidin to remove proteins that non-specifically bind to the beads themselves. | |
| Inconsistent results between different batches of biotinylated proteins. | Variation in the degree of biotinylation. | Quantify the level of biotin incorporation for each batch using a HABA assay to ensure consistency.[9] |
| The biotinylated protein has precipitated upon storage. | Store biotinylated proteins in a buffer with an appropriate pH and salt concentration to maintain stability. Avoid storing at a pH close to the protein's isoelectric point. |
Data on Biotin Solution Stability
| Storage Condition | pH Range | Stability | Reference |
| Aqueous Solution at 2-8°C | Moderately Acidic to Neutral | Stable for several months | |
| Aqueous Solution at 100°C | Moderately Acidic to Neutral | Stable, can be heat-sterilized | |
| Aqueous Solution | > 9 | Less stable | |
| Solid d-Biotin at 2-8°C | N/A | Stable for at least two years | |
| In PBS at 2-8°C | 7 | Up to 2 weeks | |
| Frozen at -20°C | Neutral | Recommended for long-term storage of aliquots | [5] |
Experimental Protocols
Protocol: Quantification of Biotin Concentration using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the concentration of biotin in a sample. It is based on the displacement of HABA from the avidin-HABA complex by biotin, which has a much higher affinity for avidin. This displacement results in a decrease in absorbance at 500 nm.[4][9]
Materials:
-
HABA/Avidin premixed solution or individual reagents
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure (Microplate Format):
-
Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions. A typical working solution is prepared in a sodium phosphate (B84403) buffer.
-
Sample Preparation: If your biotinylated protein sample is concentrated, dilute it in PBS to fall within the linear range of the assay.
-
Assay Setup:
-
Pipette 180 µL of the HABA/Avidin working solution into the wells of a 96-well microplate.
-
Add 20 µL of your biotinylated protein sample to the wells.
-
For a blank, add 20 µL of PBS to a well containing 180 µL of the HABA/Avidin solution.
-
-
Incubation: Mix the contents of the wells thoroughly by gentle shaking for 30-60 seconds.
-
Measurement: Measure the absorbance of each well at 500 nm using a microplate reader. Record the absorbance value once it has stabilized (typically for at least 15 seconds).
-
Calculation: The concentration of biotin can be calculated based on the change in absorbance. The molar substitution ratio (moles of biotin per mole of protein) can be determined using the Beer-Lambert law, where the extinction coefficient for the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[9]
Visualizations
Biotin's Role in Gene Regulation
Biotin plays a crucial role in cellular processes beyond its function as a coenzyme for carboxylases. It is involved in cell signaling and the regulation of gene expression through the biotinylation of histones, which alters chromatin structure. This process is mediated by holocarboxylase synthetase (HCS) and reversed by biotinidase.[7][11][12]
Experimental Workflow: Biotinylation and Affinity Purification
The strong and specific interaction between biotin and streptavidin is widely used for the purification of biotinylated molecules.[13] The general workflow involves labeling the target molecule with biotin, followed by capture on streptavidin-coated beads and subsequent elution.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotin Identification Proteomics in Three-Dimensional Organotypic Human Skin Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Uptake, localization, and noncarboxylase roles of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biotin Sensing at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapsewaves.com [synapsewaves.com]
How to minimize aggregation of proteins during biotinylation with Biotin sodium?
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals minimize protein aggregation during biotinylation with NHS-biotin.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during biotinylation with NHS-biotin?
Protein aggregation during biotinylation is a common issue that can arise from several factors:
-
Over-biotinylation: Introducing an excessive number of biotin (B1667282) molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1]
-
Suboptimal pH: The pH of the reaction buffer plays a critical role in both the efficiency of the biotinylation reaction and the stability of the protein. Performing the reaction at a pH close to the protein's pI can minimize its solubility and promote aggregation.[2]
-
High Protein Concentration: While a higher protein concentration can increase the rate of the biotinylation reaction, it can also increase the likelihood of intermolecular interactions that lead to aggregation.[3][4]
-
Reagent Solubility: NHS-biotin esters have limited solubility in aqueous solutions. Adding the reagent directly as a solid or from a concentrated stock in an organic solvent can cause localized high concentrations, leading to precipitation and aggregation.[5]
-
Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS-biotin, reducing labeling efficiency and potentially leading to side reactions.[6][7]
Q2: How does the molar ratio of biotin to protein affect aggregation?
The molar ratio of biotin to protein is a critical parameter to control. A high molar excess of the biotinylation reagent can lead to over-labeling, which is a primary cause of protein precipitation.[1] It is recommended to perform initial small-scale experiments with varying molar ratios to determine the optimal ratio that provides sufficient labeling without causing aggregation. For initial studies, starting with molar coupling ratios of 10:1 to 40:1 (biotin:protein) is a common recommendation. For proteins at high concentrations (2-10 mg/mL), a ≥ 12-fold molar excess of biotin is suggested, while for lower concentrations (≤ 2 mg/mL), a ≥ 20-fold molar excess may be needed.[8][9]
Q3: What is the optimal pH for biotinylation to minimize aggregation?
The optimal pH for reacting NHS esters with primary amines is typically between 7.0 and 9.0.[10] While the reaction rate is faster at a more alkaline pH (around 8.0-9.0), the hydrolysis of the NHS ester also increases, which can reduce labeling efficiency.[6][7] More importantly for preventing aggregation, the buffer pH should be at least 1-2 units away from the protein's isoelectric point (pI) to ensure the protein remains soluble.[2] For pH-sensitive proteins, a buffer closer to physiological pH, such as PBS at pH 7.4, can be used, though this may require a longer incubation time.[10]
Q4: How can I remove unreacted biotin and byproducts after the reaction?
After the biotinylation reaction, it is crucial to remove excess, unreacted biotin and any reaction byproducts to prevent interference in downstream applications. Common methods for purification include:
-
Dialysis: Dialyzing the biotinylated protein against an appropriate buffer is an effective method for removing small molecules.
-
Gel Filtration/Desalting Columns: Size exclusion chromatography using desalting columns is a rapid and efficient way to separate the labeled protein from smaller, unreacted components.
-
Buffer Exchange: Using spin columns for buffer exchange is another quick method for purification.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Protein precipitates immediately upon adding biotin reagent. | Localized high concentration of the reagent. | Dissolve the NHS-biotin in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM immediately before use.[6] Add the dissolved reagent to the protein solution slowly and with gentle mixing. |
| Poor solubility of the biotin reagent in the reaction buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low enough not to affect protein stability. If using a water-soluble form of NHS-biotin, ensure it is fully dissolved before adding to the protein.[11] | |
| Protein aggregates during the incubation period. | Over-labeling of the protein. | Reduce the molar excess of the biotinylation reagent. Perform a titration experiment to find the optimal biotin:protein ratio. |
| Suboptimal pH causing protein instability. | Adjust the pH of the reaction buffer to be at least 1-2 units away from the protein's pI.[2] Consider performing the reaction at a lower pH (e.g., 7.4) for a longer duration.[10] | |
| High reaction temperature. | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the labeling reaction and potential protein unfolding and aggregation. | |
| High protein concentration. | Reduce the protein concentration. If a high final concentration is required, consider adding stabilizing agents to the buffer.[3] | |
| Low biotinylation efficiency and protein aggregation. | Presence of primary amines in the buffer. | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as PBS, HEPES, or bicarbonate.[6][7] |
| Hydrolyzed biotinylation reagent. | Use a fresh vial of the NHS-biotin reagent. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous solvent immediately before use.[6][7] |
Quantitative Data Summary
Table 1: Solubility of NHS-Biotin Esters
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | ~50 mg/mL | Stable for up to 2 months when stored dry.[12] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20-62.5 mg/mL | Hygroscopic; use newly opened DMSO for best results.[5][8] |
| Water | ≤2 mg/mL (with sonication) | Sparingly soluble. Water-soluble formulations are available.[11][12] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Aqueous solutions are not recommended for storage for more than one day.[5] |
Table 2: Recommended Reaction Conditions for NHS-Ester Biotinylation
| Parameter | Recommendation | Rationale |
| pH | 7.0 - 9.0 | Optimal for reaction with primary amines. A pH of 8.0-9.0 provides a faster reaction rate, while a pH of ~7.4 can be used for sensitive proteins with longer incubation.[10] |
| Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine).[6][7] |
| Biotin:Protein Molar Ratio | 10:1 to 40:1 (initial trial) | Highly protein-dependent. Titration is recommended to optimize labeling and minimize aggregation.[13] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rate but also aggregation risk.[3][4] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) with longer incubation times can reduce aggregation. Room temperature reactions are typically faster. |
| Incubation Time | 30 minutes to 4 hours | Depends on temperature, pH, and protein reactivity. |
Experimental Protocol to Minimize Aggregation
This protocol provides a general methodology for biotinylating proteins with NHS-biotin while minimizing the risk of aggregation.
1. Materials
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
NHS-biotin or Sulfo-NHS-biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
2. Procedure
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2-8.0).
-
-
Reagent Preparation:
-
Allow the vial of NHS-biotin to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the NHS-biotin in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent solution to achieve the desired molar excess (e.g., start with a 20-fold molar excess).[13]
-
While gently vortexing the protein solution, slowly add the dissolved NHS-biotin.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted biotin and quenching buffer components by passing the reaction mixture through a desalting column or by dialyzing against an appropriate storage buffer.
-
Visualizations
Caption: Workflow for minimizing protein aggregation during biotinylation.
Caption: Key factors contributing to protein aggregation during biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Inverse relationship of protein concentration and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. Biotin-NHS, Water-Soluble [sigmaaldrich.com]
- 12. (+)-ビオチン N-ヒドロキシスクシンイミドエステル ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Methods for quantifying the degree of biotinylation with Biotin sodium.
For researchers, scientists, and drug development professionals, the precise quantification of biotin (B1667282) incorporation onto proteins, antibodies, and other macromolecules is critical for the consistency and success of downstream applications. This guide provides a comprehensive comparison of common methods for quantifying the degree of biotinylation achieved using amine-reactive biotin sodium derivatives, such as Biotin-NHS (N-hydroxysuccinimide). We present a side-by-side analysis of key performance metrics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.
Executive Summary of Biotinylation Quantification Methods
The choice of a quantification method depends on several factors, including the required sensitivity, the nature of the biotinylated molecule, available equipment, and the desired throughput. Below is a summary of the most prevalent techniques, with detailed comparisons in the subsequent sections.
| Method | Principle | Throughput | Equipment Required | Key Advantages | Key Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA dye from avidin. | High | Spectrophotometer (plate reader or cuvette) | Simple, rapid, and inexpensive. | Lower sensitivity, potential for interference, and can be affected by steric hindrance. |
| Fluorescence-Based Assays | Fluorometric; Biotin displaces a quencher from a fluorescently-labeled avidin, causing an increase in fluorescence. | High | Fluorescence plate reader | High sensitivity, low sample consumption, and rapid. | Higher cost of reagents, potential for interference from autofluorescent compounds. |
| Mass Spectrometry (MS) | Direct mass measurement; Identifies the mass shift caused by biotin incorporation. | Low to Medium | Mass Spectrometer (e.g., MALDI-TOF, ESI-MS) | Highly accurate and precise, provides site-specific biotinylation information. | Requires specialized equipment and expertise, lower throughput, and can be costly. |
| Competition ELISA | Immunoassay; Competition between biotinylated sample and a biotin conjugate for binding to an anti-biotin antibody. | High | ELISA plate reader | High sensitivity and specificity, can overcome steric hindrance with a digestion step. | More complex and time-consuming protocol. |
| SDS-PAGE Gel Shift Assay | Electrophoretic mobility shift; Binding of streptavidin to biotinylated protein causes a detectable size increase on a gel. | Medium | Standard electrophoresis equipment | Simple, visual, and provides a qualitative or semi-quantitative assessment. | Low precision, not suitable for accurate quantification. |
| ReadiView™ Biotin Assay | Spectrophotometric; A chromophore is integrated into the biotinylating reagent, allowing direct quantification by absorbance ratio. | High | UV-Vis Spectrophotometer | Simple, direct measurement without secondary reagents, and rapid. | Proprietary reagent, may have limitations with certain buffers. |
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for each method, providing a basis for selecting the most appropriate technique for your experimental needs.
| Parameter | HABA Assay | Fluorescence-Based Assays | Mass Spectrometry | Competition ELISA | SDS-PAGE Gel Shift Assay | ReadiView™ Biotin Assay |
| Sensitivity (LOD) | ~1-10 nmol | 4-10 pmol[1][2][3] | Picomole to femtomole range | ~1-5 pg/mL[4] | Nanogram to microgram range (protein-dependent) | Dependent on protein concentration and extinction coefficients |
| Dynamic Range | 2-16 µM[5] | 10-60 pmol[2][3] | Several orders of magnitude | Wide, dependent on standard curve | Narrow, semi-quantitative | Dependent on spectrophotometer linearity |
| Assay Time | ~10-15 minutes | ~5-15 minutes[2][3] | Hours (including sample prep) | 4-6 hours[4] | 1-2 hours | < 10 minutes |
| Sample Volume | ~100 µL | ~10 µL[2][3] | Microliters | ~50-100 µL | Microliters | Microliters |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the core principles and steps of each quantification method.
Biotin-NHS Ester Reaction with a Protein
This initial diagram shows the fundamental reaction of this compound N-hydroxysuccinimide (NHS) ester with a primary amine on a protein, the basis for the biotinylation process being quantified.
References
- 1. labmartgh.com [labmartgh.com]
- 2. Thermo Scientific™ Pierce™ Fluorescence Biotin Quantitation Kit | LabMart Limited [labmartgh.com]
- 3. Thermo Scientific™ Pierce™ Fluorescence Biotin Quantitation Kit | Fisher Scientific [fishersci.ca]
- 4. Determination of biotin concentration by a competitive enzyme-linked immunosorbent assay (ELISA) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
Unraveling the Bond: A Comparative Guide to the Binding Kinetics of Biotin Sodium Salt and Biotin Free Acid with Streptavidin
For researchers, scientists, and professionals in drug development, the streptavidin-biotin interaction represents one of the most powerful tools in biotechnology, characterized by its remarkably high affinity and specificity. This guide provides a detailed comparison of the binding kinetics of two common forms of biotin (B1667282)—biotin sodium salt and biotin free acid—to streptavidin. While the literature predominantly refers to "biotin" in its general form, it is crucial to understand that under typical physiological and experimental pH conditions (around 7.4), the carboxylic acid group of biotin is deprotonated, existing as the biotin carboxylate anion. Consequently, the binding kinetics reported for "biotin" are representative of the anion, which is the form present when using this compound salt.
Executive Summary of Binding Kinetics
The interaction between biotin and streptavidin is renowned for its extraordinary strength, with a dissociation constant (K_d) in the femtomolar to picomolar range (10⁻¹⁴ to 10⁻¹⁵ M)[1][2][3]. This near-irreversible binding is a cornerstone of numerous applications, from immunoassays to affinity chromatography. While direct comparative studies singling out this compound salt versus biotin free acid are not prevalent in the literature, the fundamental chemistry dictates that in buffered solutions at neutral pH, both forms will primarily exist as the biotin anion. Therefore, the kinetic parameters are expected to be virtually identical.
| Kinetic Parameter | Symbol | Typical Value Range | Description |
| Association Rate Constant | k_on (or k_a) | 10⁵ to 10⁷ M⁻¹s⁻¹ | The rate at which biotin and streptavidin associate to form a complex. |
| Dissociation Rate Constant | k_off (or k_d) | 10⁻⁶ to 10⁻⁸ s⁻¹ | The rate at which the biotin-streptavidin complex dissociates. |
| Equilibrium Dissociation Constant | K_d | 10⁻¹⁴ to 10⁻¹⁵ M | The ratio of k_off/k_on, indicating the concentration of biotin required to saturate 50% of streptavidin binding sites at equilibrium. A lower K_d signifies a higher affinity. |
Note: The reported values are a consensus from multiple studies and can vary based on the specific experimental conditions and techniques employed.
The Binding Interaction: A Conceptual Overview
The streptavidin-biotin complex is a tetrameric protein, with each monomer capable of binding one biotin molecule. The binding pocket is a deep, hydrophobic cleft that perfectly accommodates the biotin molecule, leading to a multitude of non-covalent interactions, including hydrogen bonds and van der Waals forces.
Caption: Biotin binds to the streptavidin pocket with a high association rate and an extremely low dissociation rate.
Experimental Protocols for Measuring Binding Kinetics
The determination of kinetic constants for the streptavidin-biotin interaction is most commonly achieved using techniques like Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI).
Surface Plasmon Resonance (SPR) Methodology
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.
1. Immobilization of Streptavidin:
-
A sensor chip (e.g., a CM5 chip) is activated.
-
Streptavidin is covalently immobilized onto the sensor surface.
-
Any remaining active sites on the chip are deactivated.
2. Binding Analysis:
-
A solution containing biotin (either as the sodium salt or free acid dissolved in a suitable buffer like PBS at pH 7.4) at various concentrations is flowed over the sensor chip.
-
The association of biotin to the immobilized streptavidin is measured as an increase in the SPR signal.
-
The buffer is then flowed over the chip to measure the dissociation of biotin from streptavidin, observed as a decrease in the SPR signal.
3. Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off/k_on.
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Conclusion
In the context of their interaction with streptavidin, this compound salt and biotin free acid are functionally equivalent under standard experimental conditions. The deprotonation of the carboxylic acid group at neutral pH means that the binding kinetics being measured are those of the biotin anion. The streptavidin-biotin interaction remains one of the strongest non-covalent bonds known, characterized by a rapid association rate and an exceptionally slow dissociation rate. This robust and high-affinity binding is the foundation for its widespread and indispensable use across a multitude of scientific disciplines.
References
A Comparative Guide to Spectrophotometric Methods for Biotin Sodium Concentration Determination
For researchers, scientists, and professionals in drug development, the accurate quantification of biotin (B1667282) is crucial for various applications, including the optimization of biotinylation reactions and the quality control of biotin-labeled conjugates. This guide provides a comparative overview of common spectrophotometric methods for determining biotin sodium concentration, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Spectrophotometric Methods
Several spectrophotometric techniques are available for the determination of biotin concentration, each with its own advantages and limitations. The choice of method often depends on factors such as the sample matrix, required sensitivity, and the presence of interfering substances. The table below summarizes the key performance characteristics of prominent spectrophotometric methods.
| Method | Principle | Wavelength (nm) | Linear Range | Detection Limit | Key Advantages | Key Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA from an avidin-HABA complex, causing a decrease in absorbance.[1][2] | 500 | 2-16 µM[2][3] | - | Simple, widely used. | Susceptible to steric hindrance from biotinylated proteins. |
| QuantTag™ Biotin Kit | Colorimetric; Proprietary chemical reagents react with biotin to produce a color change. | 535 | - | - | More accurate than HABA for biotinylated proteins as it is not affected by steric hindrance. | Proprietary reagents. |
| Fluorescence (DyLight Reporter) | Fluorometric; Biotin displaces HABA from a fluorescent avidin-HABA complex, increasing fluorescence. | Ex: 494 / Em: 520 | 0-100 pmol | More sensitive than colorimetric HABA assay. | Requires a fluorescence plate reader; potential interference from chromophoric proteins. | |
| Fluorescence (FRET) | Fluorometric; Biotin displaces a quencher (HABA) from a fluorescently labeled avidin (B1170675), increasing fluorescence. | Ex: 488 / Em: - | - | High-throughput, can detect as little as 4 pmol of biotin. | Requires fluorescently labeled avidin. | |
| Kinetic Spectrophotometry | Kinetic; Biotin catalyzes the reaction between sodium azide (B81097) and tri-iodide, causing a decrease in absorbance. | 348 | 4-16 µg/mL | 0.18 µg/mL | High sensitivity, low cost. | Reaction can be influenced by temperature and pH. |
| Ligand Substitution (Pd(II)) | Colorimetric; Biotin participates in a Pd(II) promoted ligand substitution reaction, forming a colored complex. | 488 | - | 0.117 µg/mL | High sensitivity and precision. | Involves use of a heavy metal catalyst. |
| Ligand Substitution (Hg(II) Inhibition) | Colorimetric; Biotin inhibits an Hg(II) promoted ligand substitution reaction, leading to a measurable change in absorbance. | 370 | - | 0.075 µg/mL | High sensitivity. | Involves use of a toxic heavy metal. |
Experimental Protocols
Detailed methodologies for the key spectrophotometric assays are provided below.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol is based on the displacement of HABA from an avidin-HABA complex.
Materials:
-
Avidin solution (0.5 mg/mL in 50 mM sodium phosphate (B84403), 150 mM NaCl, pH 6.0)
-
HABA solution (10 mM in 10 mM NaOH)
-
Biotin standards
-
Biotinylated sample
-
Spectrophotometer
Procedure:
-
For each sample and standard, mix 100 µL of the avidin solution with 2.5 µL of the HABA solution.
-
Add 1 µL of the biotin standard or biotinylated sample to the avidin-HABA mixture.
-
Incubate the mixture for 5 minutes at 25°C.
-
Zero the spectrophotometer with a blank cuvette.
-
Measure the absorbance of the samples and standards at 500 nm.
-
The decrease in absorbance is proportional to the amount of biotin in the sample.
Fluorescence Biotin Quantitation Assay (with DyLight Reporter)
This assay utilizes a fluorescent avidin and HABA premix for sensitive biotin detection.
Materials:
-
DyLight Reporter (fluorescent avidin and HABA premix)
-
Biocytin (B1667093) standards
-
Biotinylated sample (dialyzed or desalted)
-
1X Phosphate-Buffered Saline (PBS)
-
Black opaque 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of biocytin standards.
-
Dilute the biotinylated sample with 1X PBS to fall within the assay's working range.
-
Pipette 10 µL of each standard and unknown sample into separate wells of the microplate.
-
Add 90 µL of the DyLight Reporter Working Solution (DWR) to each well.
-
Incubate the plate for 5 minutes at room temperature.
-
Measure the fluorescence with excitation at 494 nm and emission at 520 nm.
-
Create a standard curve by plotting the fluorescence intensity of the standards against the corresponding biotin concentration.
-
Determine the biotin concentration of the unknown samples from the standard curve.
Kinetic Spectrophotometric Assay
This method relies on the catalytic effect of biotin on the sodium azide-tri-iodide reaction.
Materials:
-
Biotin working standard solution
-
Phosphate buffer (pH 4)
-
Sodium azide solution (1.0 M)
-
Tri-iodide solution (0.001 M)
-
Spectrophotometer
Procedure:
-
Transfer accurately measured aliquots of the biotin working standard solution (for a final concentration range of 4-16 µg/mL) into a series of 10 mL volumetric flasks.
-
Add 1 mL of phosphate buffer (pH 4) and 1 mL of 1.0 M sodium azide solution to each flask.
-
Mix well and dilute to 8 mL with distilled water.
-
Allow the solutions to stand for 3 minutes.
-
Add 1 mL of 0.001 M tri-iodide solution and adjust the final volume to 10 mL with distilled water.
-
Measure the decrease in absorbance at 348 nm after a fixed time (e.g., 14 minutes) from the initiation of the reaction.
-
Plot the difference in absorbance (ΔA) versus the biotin concentration to create a calibration curve.
Visualized Workflows
The following diagrams illustrate the workflows for the described spectrophotometric methods.
Figure 1. HABA Assay Workflow.
Figure 2. Fluorescence Assay Workflow.
Figure 3. Kinetic Assay Workflow.
References
A Comparative Guide to Mass Spectrometry Techniques for Biotinylated Protein Analysis
The analysis of biotinylated proteins by mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the study of protein-protein interactions (e.g., BioID), organelle proteomes (e.g., APEX), and cell-surface proteins. The success of these experiments hinges on two critical stages: the efficient enrichment of biotinylated proteins from complex biological mixtures and the subsequent strategy for data acquisition by the mass spectrometer.
This guide provides an objective comparison of prevalent workflows and mass spectrometry techniques, supported by performance data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in designing and executing robust proteomic experiments.
Part 1: A Comparison of Enrichment and Elution Strategies
The extremely high affinity between biotin (B1667282) and streptavidin (or its analogs like NeutrAvidin) is a double-edged sword: it allows for highly specific and efficient capture of tagged proteins, but it makes their subsequent elution for MS analysis challenging.[1][2] Two primary strategies have emerged to address this, differing on whether proteins are digested before or after enrichment.
Workflow A: Conventional Protein-Level Enrichment & On-Bead Digestion
This is the most traditional approach, where whole biotinylated proteins are captured on streptavidin-coated beads, washed to remove non-specific binders, and then digested into peptides directly on the beads.[3]
-
Advantages: It is a well-established and straightforward workflow.
-
Disadvantages: The strong biotin-streptavidin interaction makes elution of intact proteins difficult. On-bead digestion, while effective, often leads to the co-elution of a high abundance of streptavidin-derived peptides, which can interfere with the detection and quantification of target peptides during MS analysis.[1][3]
Workflow B: Peptide-Level Enrichment (DiDBiT)
A more recent strategy, called Direct Detection of Biotin-containing Tags (DiDBiT), inverts the workflow. Proteins in the lysate are first digested into peptides. The resulting complex peptide mixture is then incubated with streptavidin beads to enrich only for the biotinylated peptides.
-
Advantages: Digesting proteins before enrichment reduces the sample complexity, which can increase the yield of captured biotinylated peptides. This method significantly improves the detection of biotin-tagged peptides and reduces contamination from unlabeled proteins.
-
Disadvantages: Requires robust and complete initial protein digestion to be effective.
Quantitative Comparison of Enrichment Strategies
The choice of enrichment strategy has a profound impact on sensitivity. The DiDBiT method has been shown to dramatically outperform conventional approaches.
| Metric | Conventional Method | DiDBiT Method | Fold Improvement | Source |
| Direct Detection of Biotinylated Proteins | Baseline | ~200x | 200 | |
| Direct Detection of Biotin-Tagged Peptides | Baseline | >20x | 20 |
Part 2: A Comparison of Mass Spectrometry Data Acquisition Strategies
After peptide generation, the mass spectrometer must identify and quantify them. The two most common acquisition modes are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).
Data-Dependent Acquisition (DDA)
In DDA, the mass spectrometer performs a survey scan (MS1) to measure the intensity of all peptide ions. It then selects the 'Top N' most intense ions and isolates each one sequentially for fragmentation and analysis (MS2).
-
Advantages: Generates clean, high-quality MS2 spectra that are easily searchable against protein databases, making it excellent for protein identification.
-
Disadvantages: The selection process is stochastic, meaning that on different runs, different peptides may be selected, leading to lower reproducibility and missing values, especially for low-abundance proteins.
Data-Independent Acquisition (DIA)
In DIA, the instrument fragments all ions within predefined mass-to-charge (m/z) windows without prior selection based on intensity. This systematic approach creates complex MS2 spectra containing fragments from all peptides within that window. These complex spectra are then deconvoluted using a spectral library (generated from DDA runs) or library-free approaches.
-
Advantages: Provides a more comprehensive and unbiased record of the peptides in a sample, leading to higher reproducibility, fewer missing values, and superior quantification accuracy, particularly for low-abundance species.
-
Disadvantages: Data analysis is more computationally intensive and typically relies on a pre-existing, high-quality spectral library.
Quantitative Comparison of Data Acquisition Strategies
Recent advancements in instrumentation have highlighted the superior quantitative power of DIA for deep proteome profiling.
| Metric | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) | Fold Improvement | Source |
| Identified Protein Groups (Mouse Liver) | ~6,600 | >10,000 | ~1.5x | |
| Quantitative Measurements | ~20,000 | ~45,000 | >2x | |
| Data Completeness | More missing values | Fewer missing values | N/A | |
| Reproducibility | Lower | Higher | N/A |
Experimental Protocols
Protocol 1: Conventional Protein-Level Enrichment & On-Bead Digestion
This protocol is adapted from standard procedures for affinity purification of biotinylated proteins.
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysate Preparation: Clarify the lysate by centrifugation to pellet cellular debris. Determine protein concentration (e.g., using a BCA assay).
-
Bead Preparation: Wash streptavidin magnetic beads (e.g., 50 µL of slurry per 1-2 mg of protein lysate) three times with lysis buffer.
-
Protein Capture: Incubate the clarified protein lysate with the washed beads for 2-4 hours or overnight at 4°C with rotation.
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads twice with a high-stringency wash buffer (e.g., lysis buffer containing 1% SDS).
-
Wash the beads once with PBS.
-
Wash the beads twice with 100 mM ammonium (B1175870) bicarbonate (ABC) buffer to remove detergents.
-
-
Reduction and Alkylation:
-
Resuspend beads in 100 µL of 100 mM ABC.
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature. Add iodoacetamide (B48618) to a final concentration of 55 mM and incubate in the dark for 30 minutes.
-
-
On-Bead Digestion:
-
Add sequencing-grade trypsin (e.g., 1 µg) to the bead slurry.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid (to a final concentration of 0.1-1%) and desalt using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
-
Protocol 2: Peptide-Level Enrichment (DiDBiT)
This protocol is based on the published DiDBiT methodology.
-
Cell Lysis and Protein Precipitation: Lyse cells and precipitate total protein using a method like methanol-chloroform precipitation to remove interfering substances.
-
In-Solution Digestion:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM ABC).
-
Reduce proteins with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate with 55 mM iodoacetamide in the dark for 30 minutes.
-
Dilute the urea concentration to <2 M with 100 mM ABC.
-
Add trypsin and digest overnight at 37°C.
-
-
Peptide Cleanup: Stop the digestion by adding formic acid. Desalt the entire peptide mixture using a C18 column. Dry the peptides in a vacuum centrifuge.
-
Bead Preparation: Wash NeutrAvidin beads three times with a suitable wash buffer (e.g., RIPA buffer).
-
Biotinylated Peptide Capture:
-
Resuspend the dried peptides in incubation buffer (e.g., RIPA).
-
Incubate the peptide mixture with the washed beads for 1-2 hours at room temperature.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-biotinylated peptides.
-
-
Elution:
-
Elute the bound biotinylated peptides from the beads using a stringent, denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid). Perform multiple elution steps and pool the eluates.
-
-
Sample Preparation for MS: Dry the eluted peptides in a vacuum centrifuge. Resuspend in 0.1% formic acid for direct LC-MS/MS analysis.
References
- 1. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smbp.espci.fr [smbp.espci.fr]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Biotin vs. Desthiobiotin for Affinity Purification
For researchers, scientists, and drug development professionals seeking to optimize protein purification workflows, the choice of affinity tag is a critical decision. The biotin-streptavidin interaction, renowned for its high affinity, has long been a staple in affinity purification. However, the near-irreversible nature of this bond often necessitates harsh elution conditions that can compromise protein integrity and function. This has led to the emergence of desthiobiotin, a biotin (B1667282) analog, as a compelling alternative that enables gentle and efficient purification.
This guide provides a comprehensive comparison of biotin and desthiobiotin for affinity purification, supported by quantitative data and detailed experimental protocols, to aid in the selection of the most appropriate method for your research needs.
Principle of Separation: A Tale of Two Affinities
The core difference between biotin and desthiobiotin lies in their binding affinity for streptavidin. Biotin forms one of the strongest known non-covalent biological interactions with streptavidin, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). This extremely tight bond is the primary drawback for its use in purifying proteins where recovery of the native, functional protein is desired, as elution requires harsh, denaturing conditions.
In contrast, desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a significantly lower affinity (Kd ≈ 10⁻¹¹ M).[1][2] This interaction is still strong enough for effective capture of tagged molecules but is readily reversible.[1] This allows for the elution of desthiobiotin-tagged proteins under mild, physiological conditions through competitive displacement with free biotin.[1]
Quantitative Comparison of Performance
The choice between biotin and desthiobiotin significantly impacts key aspects of the affinity purification process, from the conditions required for elution to the potential recovery and purity of the target protein.
| Parameter | Biotin-Streptavidin | Desthiobiotin-Streptavidin | Reference |
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | ~10⁻¹¹ M | [1][2] |
| Binding Strength | Very Strong, Essentially Irreversible | Strong, but Reversible | [1] |
| Typical Elution Conditions | Harsh and denaturing (e.g., low pH, high concentrations of chaotropic agents like guanidinium (B1211019) chloride, or boiling in SDS-PAGE loading buffer) | Mild and non-denaturing (competitive elution with excess free biotin at neutral pH) | [1] |
| Protein Activity Post-Elution | Often compromised or lost due to denaturing elution conditions | Generally preserved due to mild elution | |
| Suitability for Protein Complexes | Not ideal, as harsh elution can disrupt protein-protein interactions | Well-suited for the isolation of intact protein complexes | |
| Elution Recovery (Non-denaturing) | >85% recovery of biotinylated BSA using competitive elution with 4 mg/ml biotin (pH 8.5) from anti-biotin antibody agarose (B213101) | Not directly compared in a single study, but the principle of competitive elution is highly efficient. | [3][4] |
| Purity | Can be high, but co-elution of non-specifically bound proteins can occur with harsh eluents. | Often results in high purity due to the specific nature of competitive elution. The Strep-tag® system, which utilizes a desthiobiotin analog, reports >99% purity in a single step. | [5] |
Experimental Workflows: A Visual Guide
The differing elution strategies for biotin and desthiobiotin result in distinct experimental workflows.
Workflow for Biotin Affinity Purification.
Workflow for Desthiobiotin Affinity Purification.
Detailed Experimental Protocols
Here, we provide representative protocols for affinity purification using both biotin and desthiobiotin. These protocols are intended as a guide and may require optimization for specific applications.
Protocol 1: Biotin-Streptavidin Affinity Purification (Harsh Elution)
Materials:
-
Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads)
-
Wash Buffer: (e.g., Lysis buffer without SDS, or PBS with 0.1% Tween-20)
-
Elution Buffer (Denaturing): (e.g., 0.1 M glycine-HCl pH 2.8, or 2x SDS-PAGE sample buffer)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using acidic elution)
-
Biotinylated protein sample
Procedure:
-
Sample Preparation: Lyse cells or tissues containing the biotinylated protein of interest in Lysis Buffer. Centrifuge to clarify the lysate.
-
Bead Equilibration: Wash the streptavidin beads three times with Lysis Buffer.
-
Binding: Add the clarified lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 10-20 bed volumes of Wash Buffer.
-
Perform one final wash with PBS to remove any remaining detergent.
-
-
Elution (Denaturing):
-
Acidic Elution: Add 2-3 bed volumes of Elution Buffer (0.1 M glycine-HCl, pH 2.8) to the beads and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted protein. Immediately neutralize the eluate by adding Neutralization Buffer.
-
SDS-PAGE Sample Buffer Elution: Resuspend the beads in 1-2 bed volumes of 2x SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and collect the supernatant for direct analysis by SDS-PAGE.
-
-
Analysis: Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.
Protocol 2: Desthiobiotin-Streptavidin Affinity Purification (Gentle Elution)
Materials:
-
Binding/Wash Buffer: (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Streptavidin-conjugated beads (e.g., agarose or magnetic beads)
-
Elution Buffer: Binding/Wash Buffer containing 50 mM Biotin, pH 7.4
-
Desthiobiotinylated protein sample
Procedure:
-
Sample Preparation: Prepare the desthiobiotinylated protein sample in Binding/Wash Buffer.
-
Bead Equilibration: Wash the streptavidin beads three times with Binding/Wash Buffer.[6]
-
Binding: Add the desthiobiotinylated sample to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 10-20 bed volumes of Binding/Wash Buffer.
-
-
Elution (Competitive):
-
Add 2-5 bed volumes of Elution Buffer (containing excess free biotin) to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for competitive displacement of the desthiobiotinylated protein.
-
Pellet the beads and carefully collect the supernatant containing the purified, native protein.
-
-
Analysis: The eluted protein is ready for downstream applications that require a native conformation, such as activity assays, surface plasmon resonance, or mass spectrometry of intact complexes.
Conclusion: Selecting the Right Tool for the Job
The choice between biotin and desthiobiotin for affinity purification is fundamentally a decision between binding strength and the requirement for native protein recovery.
-
Biotin remains a powerful tool when the primary goal is the stringent capture and immobilization of a target, and the subsequent denaturation of the protein is acceptable or even desired (e.g., for SDS-PAGE analysis).
-
Desthiobiotin emerges as the superior choice for applications where the preservation of protein structure, function, and interactions is paramount. Its reversible binding to streptavidin allows for gentle elution, making it the ideal tag for the purification of active enzymes, antibodies, and intact protein complexes for downstream functional and structural studies.
References
- 1. interchim.fr [interchim.fr]
- 2. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 3. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.ie [fishersci.ie]
- 6. benchchem.com [benchchem.com]
Alternatives to the Biotin sodium-streptavidin system for protein purification.
The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁴ M), has long been a cornerstone of protein purification and detection. However, the very strength of this bond necessitates harsh, denaturing conditions for elution, which can compromise the structure and function of the target protein. This guide provides a comparative overview of leading alternatives, offering researchers a range of options with gentler elution conditions, high specificity, and excellent yields.
We will explore the mechanisms, performance data, and protocols for several popular affinity tag systems: the Strep-tag, Polyhistidine-tag (His-tag), HaloTag, SNAP-tag, and the SpyTag/SpyCatcher system. Each offers unique advantages, making them suitable for different applications and protein types.
Strep-tag® System
The Strep-tag system is based on the high-affinity binding of a short peptide tag (Strep-tag II: WSHPQFEK) to a specially engineered streptavidin, called Strep-Tactin®.[1] A key advantage is the competitive and gentle elution using low concentrations of desthiobiotin, a biotin (B1667282) analog, which preserves the protein's native state and bioactivity.[1]
Mechanism of Action
The Strep-tag II peptide binds to the biotin-binding pocket of the Strep-Tactin® resin. Because this interaction is reversible, the bound protein can be eluted under physiological buffers by introducing desthiobiotin, which has a slightly lower affinity for the binding pocket and displaces the tagged protein. The Twin-Strep-tag®, which consists of two Strep-tag II motifs connected by a linker, offers even higher binding affinity, approaching the picomolar range, making it ideal for capturing low-abundance proteins.[1][2]
Polyhistidine-tag (His-tag) System
The His-tag is the most widely used affinity tag due to its small size (typically 6-10 histidine residues), low immunogenicity, and versatility under both native and denaturing conditions.[3] The purification is based on immobilized metal affinity chromatography (IMAC), where the histidine residues coordinate with chelated transition metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[4]
Mechanism of Action
The imidazole (B134444) side chains of the histidine residues in the tag form coordination bonds with the immobilized metal ions on the IMAC resin.[5] Non-specifically bound proteins are removed with wash buffers containing a low concentration of imidazole. The His-tagged protein is then eluted by increasing the concentration of imidazole, which competes for binding to the metal ions, or by lowering the pH to protonate the histidine residues, disrupting the coordination.[1][4] While effective, His-tag purification can suffer from co-purification of host proteins with intrinsic histidine patches and potential metal ion leaching.[3][6]
Covalent Tag Systems: HaloTag® and SNAP-tag®
HaloTag and SNAP-tag systems offer an alternative based on the formation of a highly specific and irreversible covalent bond between the tag and a ligand-conjugated resin. This strong linkage allows for extremely stringent washing steps, resulting in very high purity. Elution is achieved by proteolytic cleavage at a specific site engineered between the target protein and the tag.
Mechanism of Action
-
HaloTag® : This 33 kDa tag is a modified haloalkane dehalogenase that forms a covalent bond with a chloroalkane linker attached to the purification resin.[7][8]
-
SNAP-tag® : This 20 kDa tag is derived from human O⁶-alkylguanine-DNA-alkyltransferase (hAGT) and covalently reacts with O⁶-benzylguanine (BG) derivatives immobilized on the resin.[9][10]
For both systems, after the fusion protein is irreversibly captured and contaminants are washed away, a site-specific protease (like TEV protease) is added to cleave the target protein from the resin-bound tag.[7][11]
SpyTag/SpyCatcher System
This unique system is based on technology derived from a protein of Streptococcus pyogenes.[12] It involves two separate components: a short 13-amino-acid peptide (SpyTag) and its larger protein partner (SpyCatcher, ~12 kDa). When mixed, they spontaneously form an irreversible isopeptide covalent bond.[13] For purification, a non-reactive version of SpyCatcher, known as SpyDock, can be immobilized on a resin to reversibly capture SpyTag-fused proteins.[13][14]
Mechanism of Action
SpyTag-fused proteins in a cell lysate are loaded onto a column containing immobilized SpyDock. The SpyTag binds non-covalently but with high affinity to the SpyDock. After washing away contaminants, the target protein is eluted using a competitive agent like imidazole.[13] This system combines high specificity with reversible binding, enabling purification under gentle conditions.
Performance Comparison
The choice of a purification system depends on the specific requirements of the downstream application, including the need for protein activity, purity, yield, and the nature of the expressed protein.
| Feature | Biotin-Streptavidin | Strep-tag® II / Twin-Strep-tag® | His-tag (6xHis) | HaloTag® / SNAP-tag® | SpyTag/SpyDock |
| Tag Size | N/A (Biotin is small) | 0.8 kDa / 2.8 kDa | ~0.8 kDa | ~33 kDa / ~20 kDa | ~1.3 kDa |
| Binding Principle | Non-covalent | Non-covalent | Chelation (Coordination) | Covalent | Non-covalent |
| Binding Partner | Streptavidin / Avidin | Strep-Tactin® / Strep-Tactin®XT | Ni²⁺ or Co²⁺ resin (IMAC) | HaloLink™ Resin / BG-Resin | Immobilized SpyDock |
| Binding Affinity (Kd) | ~10⁻¹⁴ M | ~10⁻⁶ M / ~10⁻¹² M | ~10⁻⁶ M | Irreversible | ~10⁻⁷ M |
| Elution Conditions | Harsh / Denaturing (e.g., pH 2.0, 8M Guanidine-HCl) | Gentle, competitive (Desthiobiotin)[1] | Mild, competitive (Imidazole gradient) or pH shift[1] | Proteolytic cleavage (e.g., TEV)[7] | Gentle, competitive (Imidazole)[13] |
| Purity | Very High | >95% (often in one step)[1] | Variable (typically 80-95%), prone to contaminants[1] | Very High (>95%) due to stringent washes[11] | High |
| Key Advantages | Extremely high affinity | Gentle elution, high purity, fast[15] | Low cost, small tag, works under denaturing conditions[16] | Irreversible binding allows stringent washes; high purity[11] | High specificity, gentle elution[14] |
| Key Disadvantages | Harsh elution damages protein | Potential competition from biotinylated host proteins[6] | Non-specific binding, potential metal ion contamination[6] | Large tag, requires protease cleavage, extra removal step[11] | Requires a larger binding partner on the resin |
Experimental Protocols
General Affinity Chromatography Workflow
-
Resin Equilibration: Equilibrate the affinity resin with a binding buffer to prepare it for protein capture. This typically involves washing the resin to remove storage solutions and to adjust the pH and ionic strength.
-
Sample Loading: Apply the clarified cell lysate containing the tagged protein of interest to the equilibrated resin. This can be done in a column (gravity-flow or FPLC) or in a batch format.
-
Incubation: Allow the tagged protein to bind to the resin. Incubation time can vary from minutes to hours depending on the affinity of the tag.
-
Washing: Wash the resin with several volumes of wash buffer to remove non-specifically bound proteins and other contaminants. For His-tag systems, a low concentration of imidazole is often included in the wash buffer.[17] For covalent systems, very stringent wash conditions can be used.[11]
-
Elution: Release the target protein from the resin using a specific elution buffer. The method depends on the system (e.g., competitive ligand, pH change, or protease cleavage).
-
Analysis: Collect the eluted fractions and analyze them for purity (e.g., via SDS-PAGE) and concentration (e.g., Bradford assay or A280).
Example Protocol: Strep-tag® II Purification (Gravity Flow)
-
Column Preparation: Add 1 ml of Strep-Tactin® resin slurry to a gravity-flow column. Allow the storage buffer to drain.
-
Equilibration: Equilibrate the resin by washing with 3 column volumes (CV) of Wash Buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).
-
Sample Application: Apply the clarified cell lysate containing the Strep-tag® fusion protein to the column. Allow it to flow through by gravity. Re-apply the flow-through to maximize binding if needed.
-
Washing: Wash the column with 5-10 CV of Wash Buffer to remove all unbound proteins. Monitor the A280 of the flow-through until it returns to baseline.
-
Elution: Add 2-3 CV of Elution Buffer (Wash Buffer supplemented with 2.5 mM desthiobiotin). Collect the eluate in fractions.
-
Regeneration (Optional): Regenerate the column by washing with 3 CV of 1 mM HABA solution followed by 5 CV of Wash Buffer.
Example Protocol: His-tag Purification under Native Conditions
-
Resin Preparation: Prepare a slurry of Ni-NTA agarose (B213101) resin. Add 1 ml of the 50% slurry to a column.[18]
-
Equilibration: Equilibrate the resin with 5 CV of Binding Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).[17]
-
Sample Application: Load the clarified lysate onto the column.
-
Washing: Wash the resin with 10 CV of Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[17]
-
Elution: Elute the His-tagged protein with 5 CV of Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).[17] Collect fractions and analyze.
Example Protocol: HaloTag® Purification with TEV Cleavage
-
Resin Equilibration: Equilibrate 1 ml of HaloLink™ Resin slurry in a column with 2 CV of HaloTag® Purification Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[19]
-
Sample Application: Add the clarified cell lysate to the equilibrated resin and incubate for 90 minutes at room temperature with gentle mixing to allow for covalent capture.[19]
-
Washing: Wash the resin extensively. A typical procedure involves washing three times with 5 ml of Purification Buffer, mixing for 10 minutes each time.[19]
-
On-Resin Cleavage: Add TEV Protease (in Purification Buffer) to the resin. Incubate for 2 hours at room temperature (or overnight at 4°C) to cleave the target protein from the HaloTag®.
-
Elution: Collect the eluate, which contains the purified target protein. The TEV protease (often His-tagged) can be subsequently removed by passing the eluate through a HisLink™ resin.[7]
References
- 1. neuromics.com [neuromics.com]
- 2. fishersci.fr [fishersci.fr]
- 3. sinobiological.com [sinobiological.com]
- 4. bio-rad.com [bio-rad.com]
- 5. His-tag purification [protocols.io]
- 6. Benefits of Strep-tag® vs His-tag purification [iba-lifesciences.com]
- 7. HaloTag® Protein Purification System Protocol [promega.com]
- 8. Protein purification by affinity tags - Lubio blog [lubio.ch]
- 9. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 10. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]
- 11. promega.com [promega.com]
- 12. Spy&Go: protein purification and team-building using one tag | Biochemistry [bioch.ox.ac.uk]
- 13. SpyCatcher - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. pure.psu.edu [pure.psu.edu]
- 17. protenova.com [protenova.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. promega.com [promega.com]
A Researcher's Guide to Validating the Biological Activity of Biotin-Labeled Proteins
For researchers in drug development and molecular biology, biotinylation is a cornerstone technique for labeling and purifying proteins. However, the covalent attachment of biotin (B1667282), while robust, carries the risk of altering a protein's biological function.[1][2][3] Therefore, rigorous validation is not just a quality control step but a critical component of experimental success. This guide provides a comparative overview of common methods to validate the activity of biotin-labeled proteins, complete with experimental protocols and supporting data.
Section 1: The Importance of Validating Biotinylated Proteins
Biotin is a relatively small molecule, which generally minimizes interference with protein function.[1] However, random chemical biotinylation, which typically targets primary amines on lysine (B10760008) residues, can inadvertently modify key functional sites, leading to a loss of activity or non-specific binding.[2][3][4] Validating the biological activity of your biotinylated protein ensures that subsequent experiments, such as ELISAs, pull-down assays, and cell-based studies, yield accurate and reproducible results.
Section 2: Quantifying Biotin Incorporation
Before assessing biological activity, it's crucial to determine the degree of biotinylation. This helps in optimizing the labeling reaction and ensuring lot-to-lot consistency. The most common method for this is the HABA assay.
The HABA Assay
The 2-(4'-hydroxyazobenzene) benzoic acid (HABA) assay is a rapid and simple colorimetric method for estimating the amount of biotin incorporated onto a protein.[5][6] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[7][8]
Table 1: Comparison of Biotin Quantification Methods
| Feature | HABA Assay | Fluorescent Assays | UV-Vis Spectroscopy (ChromaLink™) |
| Principle | Colorimetric; Biotin displaces HABA from avidin.[5][7] | Fluorometric; Biotin displaces a quencher from fluorescently tagged avidin.[6][9] | Spectrophotometric; Measures absorbance of a UV-traceable chromophore on the biotin linker.[10][11] |
| Sensitivity | Lower | Higher | High |
| Equipment | Spectrophotometer | Fluorometer or fluorescent plate reader | Spectrophotometer (UV-Vis) |
| Sample Consumption | Can be high, destructive.[11] | Lower | Non-destructive, sample can be recovered.[10] |
| Accuracy | May underestimate biotin incorporation due to steric hindrance.[10][11] | More sensitive than HABA.[6] | Provides a direct measure of incorporated biotin.[10] |
| Cost | Low | Moderate | Higher |
Experimental Protocol: HABA Assay
This protocol is adapted from commercially available kits.[5][8][12]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (free biotin removed by dialysis or gel filtration)[5][12]
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or 96-well plate
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (A₅₀₀) and record this as the "HABA/Avidin" reading.
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure the absorbance at 500 nm until the reading is stable for at least 15 seconds. Record this as the "HABA/Avidin/Biotin Sample" reading.[5]
Calculation: The moles of biotin per mole of protein can be calculated using the following formula, which is derived from the Beer-Lambert law.[5]
-
ΔA₅₀₀ = (0.9 × A₅₀₀ HABA/Avidin) – (A₅₀₀ HABA/Avidin/Biotin Sample)
-
Concentration of biotin (mmol/mL) = ΔA₅₀₀ / (34,000 M⁻¹cm⁻¹ × path length)
-
Moles of biotin per mole of protein = (Concentration of biotin × total sample volume) / (moles of protein in the sample)
Note: The extinction coefficient for the HABA/Avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.[5]
Section 3: Validating Biological Activity
Once the degree of biotinylation is confirmed, the next critical step is to verify that the protein retains its biological function. The choice of assay depends on the protein's specific activity.
Binding Activity Assays (ELISA)
For proteins whose function involves binding to a specific target (e.g., antibody-antigen, receptor-ligand), an Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to confirm activity.[4][13]
Table 2: Comparison of Activity Validation Methods
| Method | Principle | Pros | Cons |
| ELISA | Immobilized target binds to the biotinylated protein, which is then detected by enzyme-conjugated streptavidin.[13] | High throughput, quantitative, well-established. | Can be influenced by non-specific binding; may not reflect in-vivo activity. |
| Pull-Down Assay | Biotinylated protein is captured on streptavidin-coated beads, which are then used to "pull down" interacting partners from a complex mixture.[2][14] | Good for identifying binding partners; can be performed under near-native conditions. | Often qualitative or semi-quantitative; prone to non-specific binding. |
| Cell-Based Assays | The biotinylated protein is used to probe cellular functions, such as receptor activation, endocytosis, or signaling pathway modulation. | Provides data in a more biologically relevant context. | More complex to set up and interpret; lower throughput. |
| In-Gel Mobility Shift Assay | The binding of fluorescently labeled streptavidin to a biotinylated protein causes a shift in its migration on an SDS-PAGE gel.[6][15] | Simple, direct visualization of biotinylation. | Primarily qualitative; does not directly measure biological function. |
Experimental Protocol: Indirect ELISA for Binding Validation
This protocol describes a general procedure to test the binding of a biotinylated protein to its immobilized target.[13][16]
Materials:
-
96-well ELISA plate
-
Target protein (for coating)
-
Biotinylated protein and non-biotinylated control protein
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 0.2 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the target protein overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites in the wells by adding blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add serial dilutions of the biotinylated protein and the non-biotinylated control protein to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
A positive result is indicated by a significantly higher signal in the wells with the biotinylated protein compared to the non-biotinylated control, demonstrating that the biotinylated protein retains its binding activity.
Cell-Based Functional Assays
For many proteins, particularly those involved in cellular signaling, a cell-based assay is the most definitive way to confirm biological activity. These assays can measure a range of responses, including cell proliferation, apoptosis, or the activation of a specific signaling pathway.
Section 4: Alternative Labeling Strategies
When random chemical biotinylation proves problematic, alternative methods that offer greater specificity can be employed.
Enzymatic Biotinylation (AviTag™): This method uses the E. coli enzyme Biotin Ligase (BirA) to attach a single biotin molecule to a specific 15-amino-acid sequence, the AviTag™.[17] This tag can be genetically fused to the protein of interest.
Table 3: Chemical vs. Enzymatic Biotinylation
| Feature | Chemical Biotinylation (e.g., NHS Esters) | Enzymatic Biotinylation (BirA/AviTag™) |
| Specificity | Non-specific, targets accessible primary amines.[1] | Site-specific, single biotin per AviTag™.[17] |
| Stoichiometry | Heterogeneous, multiple biotins per protein. | Homogeneous, 1:1 biotin-to-protein ratio.[17] |
| Impact on Function | Higher risk of inactivating the protein.[3][4] | Minimal impact on protein function. |
| Requirements | Purified protein. | Genetically engineered protein with an AviTag™. |
Conclusion
The validation of biotin-labeled proteins is a multi-step process that is essential for the integrity of subsequent research. By first quantifying the degree of biotinylation and then confirming biological activity through appropriate binding or cell-based assays, researchers can proceed with confidence in their biotin-dependent applications. Should standard chemical biotinylation methods prove to alter protein function, site-specific enzymatic labeling offers a robust alternative. This guide provides a framework for establishing a comprehensive validation workflow, ensuring that your biotinylated proteins are both labeled and fully functional.
References
- 1. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 3. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 7. fishersci.ie [fishersci.ie]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mesoscale.com [mesoscale.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 14. neb.com [neb.com]
- 15. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Biotinylation Quantification Assays: HABA vs. Modern Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate quantification of biotin (B1667282) incorporation is a critical step to ensure the consistency and efficacy of their biotinylated molecules. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has long been a standard method for this purpose. However, a new generation of quantification assays challenges its dominance, offering improvements in sensitivity, accuracy, and ease of use. This guide provides an objective comparison of the HABA assay with its main alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The HABA assay provides a convenient and straightforward colorimetric method for estimating the amount of biotin attached to a protein or other biomolecule.[1][2] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[2] The HABA-avidin complex has a distinct absorbance at 500 nm; when a biotinylated sample is introduced, the stronger affinity of biotin for avidin (B1170675) displaces the HABA dye, leading to a decrease in absorbance that is proportional to the amount of biotin present.[2][3]
Despite its widespread use, the HABA assay is not without its limitations. Several studies have indicated that it can be prone to inaccuracies, primarily due to steric hindrance, where the protein structure may prevent some biotin molecules from being accessible to the large avidin-HABA complex. This can lead to an underestimation of the true degree of biotinylation. Furthermore, the HABA assay exhibits lower sensitivity compared to more modern techniques.
This has spurred the development of alternative methods that address these shortcomings. These include fluorescence-based assays, such as the FluoReporter™ and DyLight™ Reporter kits, a chemical-based method known as the Quant*Tag™ Biotin Quantification Kit, and the use of chromophoric biotin reagents like ChromaLink™ Biotin, which allows for direct quantification. For the highest level of accuracy, mass spectrometry remains a powerful, albeit less accessible, option.
Comparative Performance of Biotinylation Quantification Assays
To facilitate an objective comparison, the following table summarizes the key performance characteristics of the HABA assay and its primary alternatives. The data presented is a synthesis of information from various scientific resources and product literature.
| Assay Method | Principle | Detection | Sensitivity | Dynamic Range | Accuracy | Throughput | Key Advantages | Key Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA from avidin-HABA complex | Spectrophotometry (500 nm) | Micromolar range (e.g., 2-16 µM) | Narrow | Can be inaccurate due to steric hindrance | Moderate | Simple, inexpensive, well-established | Lower sensitivity, prone to underestimation, destructive to sample |
| Fluorescence-Based Assays (e.g., FluoReporter™, DyLight™) | Fluorometric; Biotin displaces a quencher from a fluorescently-labeled avidin, increasing fluorescence | Fluorometry (e.g., Ex/Em ~494/520 nm) | Picomolar range | Wide | High | High | High sensitivity, suitable for small sample volumes | Requires a fluorescence plate reader, can be more expensive |
| Quant*Tag™ Assay | Colorimetric; Chemical reaction with biotin produces a colored product | Spectrophotometry (535 nm) | Nanomolar range (detects < 1 nmol) | Wide (e.g., 0.1 to 5 nmol/well) | High; not affected by steric hindrance, results comparable to mass spectrometry | Moderate | High accuracy, no enzymatic digestion required, simple protocol | Proprietary reagents |
| ChromaLink™ Biotin | Colorimetric; Biotin reagent contains a built-in chromophore | Spectrophotometry (e.g., 354 nm) | Dependent on spectrophotometer | Dependent on spectrophotometer | High | High | Direct, non-destructive quantification, no secondary assay needed | Requires use of a specific biotinylation reagent |
| Mass Spectrometry | Measures the mass-to-charge ratio of biotinylated molecules | Mass analysis | High | Wide | Very High (Gold Standard) | Low | Provides precise mass of biotinylated species, no issues with steric hindrance | Requires specialized equipment and expertise, can be costly and time-consuming |
Experimental Protocols
Detailed methodologies for performing the HABA assay and its alternatives are provided below. It is crucial to remove any free, unconjugated biotin from the sample before quantification, typically through dialysis or gel filtration, to ensure accurate results.
HABA Assay Protocol (Microplate Format)
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/avidin reagent in a specified buffer, such as PBS.
-
Sample Preparation: Ensure the biotinylated protein sample is in a compatible buffer (e.g., PBS). Avoid buffers containing potassium, as they can cause precipitation.
-
Assay Procedure:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 20 µL of the biotinylated protein sample to the well.
-
Mix thoroughly and incubate for a short period (e.g., 30-60 seconds on a plate shaker).
-
Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).
-
-
Calculation: The concentration of biotin can be calculated based on the change in absorbance, using the Beer-Lambert law. The molar extinction coefficient for the HABA/avidin complex at 500 nm is approximately 34,000 M-1cm-1. The biotin-to-protein molar ratio is then determined using the known concentration of the protein.
Fluorescence-Based Assay Protocol (FluoReporter™ Example)
-
Reagent Preparation: Prepare the fluorescent avidin reagent and biocytin (B1667093) standards as per the kit protocol.
-
Sample Preparation: If necessary, digest the biotinylated protein with a protease to ensure all biotin groups are accessible. Dilute the sample to fall within the dynamic range of the assay.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into the wells of a black opaque 96-well microplate.
-
Add 90 µL of the working fluorescent reporter solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 520 nm emission).
-
-
Calculation: Generate a standard curve from the biocytin standards and determine the biotin concentration in the unknown samples by interpolation.
Quant*Tag™ Assay Protocol
-
Prepare Working Solution: Mix the kit reagents according to the provided instructions to create the Quant*Tag™ working solution.
-
Prepare Standards: Create a series of biotin standards using the provided biotin standard solution.
-
Assay Procedure:
-
Add a specific volume of your biotinylated sample (e.g., 20 µL) to a cuvette or microplate well.
-
Add 1 mL (for cuvette) or 0.1 mL (for microplate) of the Quant*Tag™ working solution to each sample and standard.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 535 nm.
-
-
Calculation: Plot a standard curve using the biotin standards and determine the amount of biotin in your sample from this curve.
Visualizing the Assay Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for the HABA assay and a typical fluorescence-based assay.
Caption: HABA Assay Workflow
Caption: Fluorescence Assay Workflow
Conclusion
The choice of a biotinylation quantification assay is a critical decision that can impact the reliability and reproducibility of downstream applications. While the HABA assay remains a viable option for routine estimations due to its simplicity and low cost, its limitations in sensitivity and accuracy, particularly for proteins prone to steric hindrance, must be considered. For researchers requiring higher sensitivity, greater accuracy, and a wider dynamic range, modern alternatives such as fluorescence-based assays and the Quant*Tag™ method offer significant advantages. For applications where direct, non-destructive quantification is paramount, the use of chromophoric biotin reagents like ChromaLink™ provides an elegant solution. Ultimately, the selection of the most appropriate assay will depend on the specific requirements of the experiment, including the nature of the biotinylated molecule, the required level of precision, available instrumentation, and budget.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Biotin Sodium
For researchers and professionals in drug development, adherence to strict safety and disposal protocols is paramount for maintaining a compliant and secure laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of biotin (B1667282) sodium, ensuring the safety of laboratory personnel and the protection of the environment. While biotin itself is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle and dispose of all laboratory chemicals with a structured and cautious approach.[1][2]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to minimize any risk of exposure.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To protect eyes from any potential splashes or fine particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact with the substance. |
| Body Protection | Laboratory coat | To provide a protective barrier against accidental spills or contamination. |
It is recommended to handle biotin sodium in a well-ventilated area to avoid the inhalation of any dust. In the event of accidental contact, immediately rinse the affected area with plenty of water. If irritation occurs, seek medical attention.[1][2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should follow the established guidelines for non-hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular solid waste stream without following proper institutional procedures.[3][4][5][6]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the foundational step in ensuring safe disposal.
-
Solid Waste:
-
Place unused, expired, or surplus this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.
-
Any materials contaminated with this compound, such as weighing paper, pipette tips, and disposable gloves, should be collected in a designated, sealed plastic bag or container. This container must be clearly labeled as "Solid waste contaminated with this compound."[7]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle).
-
Depending on the solvent used, this waste should be segregated into either halogenated or non-halogenated organic waste streams, as per your institution's guidelines.
-
Step 2: Waste Container Labeling
Accurate and unambiguous labeling of waste containers is a critical safety and compliance measure.
-
Attach a hazardous waste label (or the appropriate institutional chemical waste label) to every waste container.
-
The label must include the following information:
-
The full chemical name: "this compound"
-
The estimated concentration or amount of the chemical.
-
Any associated hazards (if mixed with other chemicals).
-
The date the waste was first added to the container.
-
The name of the principal investigator or the responsible research group.[7]
-
Step 3: Storage of Waste in a Satellite Accumulation Area (SAA)
Proper storage of chemical waste is essential to prevent accidents and ensure safety until the waste is collected for disposal.
-
Store all waste containers in a designated Satellite Accumulation Area (SAA).[4][8]
-
The SAA should be located at or near the point of waste generation.[4]
-
Utilize secondary containment, such as a tray or bin, to contain any potential spills or leaks.
-
Ensure the waste storage area is in a well-ventilated location, away from incompatible chemicals.[8]
-
All waste containers must be kept securely sealed, except when adding waste.[3][8]
Step 4: Arranging for Waste Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (as per institutional policy, often not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][8]
-
Never dispose of chemical waste, including non-hazardous substances like this compound, by pouring it down the sink or placing it in the regular trash unless explicitly permitted by your institution's EHS guidelines.[3][4][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. iba-lifesciences.com [iba-lifesciences.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. carlroth.com [carlroth.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Biotin Sodium
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Biotin sodium.
Disclaimer: This guide is based on the safety information for Biotin, the parent compound of this compound. While the safety precautions are expected to be similar, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US).[1][2] | Protects eyes from splashes or contact with the powder form of the reagent.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact with the chemical.[3] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, a P1 (EN 143) or N95 (US) particulate respirator may be used. | To prevent inhalation of fine particles. |
Emergency First Aid Procedures
In case of accidental exposure to this compound, immediate action is critical. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If irritation persists, consult a physician. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. |
| Inhalation | Move the victim to fresh air. If symptoms persist, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek medical attention. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and experimental integrity.
Preparation and Handling
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a fume hood.
-
Avoid Dust Formation: Take measures to prevent the formation of dust. Do not breathe dust.
-
Personal Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Conditions: Store in a dry, cool, and well-ventilated place. Keep containers tightly closed to prevent contamination and moisture absorption.
-
Incompatibilities: Keep away from oxidizing agents.
Spill Management
-
Minor Spills: For small spills, use appropriate tools to sweep up the solid material and place it in a convenient waste disposal container. Clean the spill area with water.
-
Major Spills: For larger spills, evacuate the area. Use a shovel to place the material into a suitable container for disposal. Finish cleaning by spreading water on the contaminated surface and dispose of it according to local regulations.
-
Personal Protection: Ensure adequate ventilation and wear appropriate PPE during cleanup.
The following diagram illustrates a logical workflow for responding to a this compound spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Collect contaminated materials such as weigh boats, pipette tips, and gloves in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound".
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant container.
-
Clearly label the container with "Liquid waste containing this compound" and list all solvent components.
-
-
Disposal Method:
-
Treat all this compound waste as chemical waste. Do not dispose of it down the drain or in regular solid waste.
-
Dispose of waste material in accordance with national and local regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
